molecular formula C6H9NO3 B2887454 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid CAS No. 808157-06-4

2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid

Cat. No.: B2887454
CAS No.: 808157-06-4
M. Wt: 143.142
InChI Key: YKTYYHBGRGVBPG-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.142. The purity is usually 95%.
BenchChem offers high-quality 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTYYHBGRGVBPG-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808157-06-4
Record name 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3R)-5-oxopyrrolidine-3-acetic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (3R)-5-oxopyrrolidine-3-acetic acid . This molecule serves as a critical chiral building block in the synthesis of


-aminobutyric acid (GABA) analogs, pyrrolidone-based nootropics (racetams), and specific pharmaceutical intermediates.

A Strategic Chiral Scaffold for Drug Development

Executive Summary

(3R)-5-oxopyrrolidine-3-acetic acid is a chiral pyrrolidone derivative characterized by a carboxylic acid side chain at the C3 position (relative to the nitrogen in a 5-oxo numbering scheme) or the C4 position (in standard IUPAC 2-oxo numbering). Its rigid lactam ring and defined stereochemistry make it an invaluable scaffold for introducing chirality into GABA analogs and peptidomimetics. This guide standardizes its nomenclature, outlines scalable synthesis via enzymatic resolution, and defines quality control parameters for pharmaceutical applications.

Chemical Identity & Nomenclature

Confusion often arises from the numbering of the pyrrolidine ring. The user-specified name (3R)-5-oxopyrrolidine-3-acetic acid implies a numbering scheme where the carbonyl is at position 5. In standard IUPAC nomenclature, the carbonyl is prioritized at position 2, making this molecule (4R)-2-oxopyrrolidine-4-acetic acid .

Table 1: Chemical Identity Data
ParameterTechnical Specification
Primary Name (3R)-5-Oxopyrrolidine-3-acetic acid
IUPAC Name (4R)-2-(Carboxymethyl)pyrrolidin-2-one; (4R)-2-Oxopyrrolidine-4-acetic acid
CAS Number (Racemate) 32741-98-3
CAS Number ((R)-Isomer) 128811-39-0 (Commonly cited for the (R)-enantiomer)
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
SMILES (Isomeric) C1CC(=O)O
Appearance White to off-white crystalline solid
Melting Point 138–142 °C (Enantiopure forms may vary)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane.[1]
Structural Disambiguation
  • 5-Oxo-3-Acetic Scheme: N(1) → C(2)H₂ → C(3)H(CH₂COOH) → C(4)H₂ → C(5)=O.

  • 2-Oxo-4-Acetic Scheme (IUPAC): N(1) → C(2)=O → C(3)H₂ → C(4)H(CH₂COOH) → C(5)H₂.

  • Note: Both describe the same connectivity. The stereocenter at the acetic acid attachment point is (R).

Synthetic Routes & Manufacturing

The synthesis of enantiopure (3R)-5-oxopyrrolidine-3-acetic acid is typically achieved through Enzymatic Kinetic Resolution or Asymmetric Hydrogenation of itaconic acid derivatives. The enzymatic route is preferred for scalability and high enantiomeric excess (ee).

Protocol: Enzymatic Resolution of Diesters

This method utilizes a lipase to selectively hydrolyze one enantiomer of a diester precursor, leaving the desired chiral ester or acid.

Materials:

  • Substrate: Dimethyl 3-acetylpyrrolidine-2,5-dicarboxylate (or similar diester precursor).

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.

  • Solvent: Phosphate buffer (pH 7.0) / Toluene biphasic system.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the racemic diester precursor in toluene (0.5 M concentration).

  • Enzyme Addition: Add phosphate buffer (0.1 M, pH 7.0) followed by CAL-B (10% w/w relative to substrate).

  • Hydrolysis: Stir the biphasic mixture at 30°C. Monitor the reaction via chiral HPLC.

    • Mechanism: The lipase selectively hydrolyzes the (S)-ester, leaving the (R)-ester intact (or vice versa depending on specificity).

  • Separation:

    • Stop reaction at 50% conversion.

    • Separate phases. The unreacted ester (enriched in R) remains in the organic phase; the hydrolyzed acid (enriched in S) moves to the aqueous phase.

  • Purification:

    • Wash the organic phase with saturated NaHCO₃ to remove residual acid.

    • Evaporate toluene to yield (R)-ester.

    • Hydrolysis: Reflux the (R)-ester in 2N HCl to yield the free acid (3R)-5-oxopyrrolidine-3-acetic acid .

  • Crystallization: Recrystallize from Ethanol/EtOAc to upgrade chiral purity to >99% ee.

Visualization: Synthesis Workflow

SynthesisWorkflow Substrate Racemic Diester Precursor Enzyme Lipase (CAL-B) Kinetic Resolution Substrate->Enzyme pH 7.0 / 30°C Separation Phase Separation (Aq vs Org) Enzyme->Separation 50% Conversion R_Ester (R)-Ester (Organic Phase) Separation->R_Ester S_Acid (S)-Acid Byproduct (Aqueous Phase) Separation->S_Acid Hydrolysis Acid Hydrolysis (2N HCl) R_Ester->Hydrolysis Deprotection FinalProduct (3R)-5-Oxopyrrolidine- 3-Acetic Acid (>99% ee) Hydrolysis->FinalProduct Crystallization

Caption: Enzymatic kinetic resolution workflow for isolating the (3R)-enantiomer with high optical purity.

Pharmaceutical Applications

This molecule is a "chiral pool" equivalent for synthetic chemists, offering a pre-defined stereocenter on a nitrogen-containing ring.

Key Applications
  • GABA Analog Synthesis:

    • Ring opening of the pyrrolidone yields 3-substituted GABA derivatives (e.g., precursors to Pregabalin or Baclofen analogs).

    • Mechanism: Hydrolysis of the lactam bond (amide) releases the primary amine and carboxylic acid, retaining the chiral center at the

      
      -position.
      
  • Racetam Nootropics:

    • Direct functionalization of the pyrrolidone nitrogen (N1) allows for the synthesis of novel racetam derivatives with enhanced lipophilicity or receptor binding profiles.

  • Peptidomimetics:

    • Used as a

      
      -turn mimetic in peptide chains to constrain conformation and improve metabolic stability.
      
Visualization: Drug Development Pathway

ApplicationPathway Core (3R)-5-Oxopyrrolidine- 3-Acetic Acid RingOpen Lactam Hydrolysis (Ring Opening) Core->RingOpen N_Alk N-Alkylation (Base + R-X) Core->N_Alk GABA_Analog (R)-3-Carboxymethyl-GABA (Linear Precursor) RingOpen->GABA_Analog Pharma1 Pregabalin/Baclofen Analogs GABA_Analog->Pharma1 Racetam Novel Racetam Scaffold N_Alk->Racetam Pharma2 Cognitive Enhancers (Nootropics) Racetam->Pharma2

Caption: Divergent synthesis pathways utilizing the (3R)-scaffold for linear GABA analogs or cyclic racetam drugs.

Quality Control & Analytical Profiling

Ensuring the optical purity of (3R)-5-oxopyrrolidine-3-acetic acid is critical, as the (S)-enantiomer may have different biological activities or regulatory classifications.

Analytical Method: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Acceptance Criteria:

    • Enantiomeric Excess (ee):

      
       98.0%.
      
    • Chemical Purity:

      
       99.0%.
      
Handling & Safety
  • Hygroscopicity: The acid is moderately hygroscopic; store in a desiccator.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizers.

  • PPE: Standard lab coat, gloves, and safety glasses. Handle in a fume hood to avoid dust inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28213639. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Pyrrolidone Derivatives. Retrieved from [Link]

Sources

The Ascendancy of 2-Pyrrolidone-3-Acetic Acid: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of stereochemically pure and structurally complex molecules is a cornerstone of modern drug discovery. Within the pantheon of privileged heterocyclic scaffolds, the pyrrolidine ring holds a distinguished position, appearing in numerous FDA-approved drugs and demonstrating broad pharmacological utility.[1][2] This guide delves into the strategic importance of a specific, highly functionalized derivative: 2-pyrrolidone-3-acetic acid. We will explore the nuanced synthetic strategies for accessing its enantiopure forms, showcase its application in the design of sophisticated therapeutic agents, and provide detailed, field-tested protocols to empower researchers in their quest for novel chemical entities.

The Strategic Value of the Pyrrolidone Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is not merely a common motif; it is a strategically advantageous scaffold for several key reasons.[1] Its non-planar, puckered conformation and the presence of sp³-hybridized carbon atoms allow for a three-dimensional exploration of chemical space that is often critical for potent and selective interaction with biological targets.[1] This inherent three-dimensionality, a feature increasingly sought after in drug design, contrasts sharply with the flat, sp²-dominated structures of many early drug candidates.[1]

The pyrrolidone core, a lactam derivative of pyrrolidine, is found in a wide array of natural products and synthetic drugs, conferring properties such as improved metabolic stability and the ability to participate in crucial hydrogen bonding interactions with protein targets. Furthermore, the chiral centers on the pyrrolidine ring allow for the precise spatial orientation of substituent groups, which can dramatically influence a molecule's binding affinity and pharmacological profile.[1]

Accessing Enantiopure 2-Pyrrolidone-3-Acetic Acid: Synthetic Pathways

The utility of any chiral building block is directly proportional to the efficiency and stereoselectivity of its synthesis. For 2-pyrrolidone-3-acetic acid, several robust strategies have been developed, each with distinct advantages. The choice of route is often a pragmatic decision based on available starting materials, scalability, and the desired stereochemical outcome.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

One of the most established approaches is to begin with naturally occurring, enantiopure precursors like L-glutamic acid or its derivative, L-pyroglutamic acid.[2][3] This strategy elegantly transfers the inherent chirality of the starting material to the final product.

  • Causality in a Chiral Pool Approach: Starting with L-pyroglutamic acid provides a rigid lactam framework with a defined stereocenter at C5. The primary synthetic challenge then becomes the stereocontrolled introduction of the acetic acid side chain at the C3 position. This is often achieved through enolate chemistry, where the lactam carbonyl activates the adjacent C3 position for deprotonation and subsequent alkylation with an acetate equivalent (e.g., a haloacetate). The stereochemical outcome of the alkylation is governed by the steric environment of the enolate, which can be influenced by protecting groups and reaction conditions.

Asymmetric Catalysis: Building Chirality from Achiral Precursors

Modern synthetic chemistry increasingly relies on catalytic methods to generate chirality, offering flexibility and efficiency. Organocatalytic and metal-catalyzed reactions are powerful tools for this purpose.

  • Organocatalytic Michael Addition: A highly effective strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor. For instance, the conjugate addition of a nitromethane equivalent to a 4-oxo-2-enoate, catalyzed by a chiral amine or squaramide catalyst, can establish the C3 stereocenter with high enantioselectivity.[4] Subsequent reduction of the nitro group and cyclization affords the desired 2-pyrrolidone ring.[4]

  • [3+2] Cycloaddition Reactions: Another potent method is the diastereoselective 1,3-dipolar cycloaddition between an azomethine ylide and an activated alkene.[5] By using a chiral auxiliary on the azomethine ylide or a chiral catalyst, the stereochemistry of the newly formed pyrrolidine ring can be precisely controlled, simultaneously creating multiple stereocenters.[5]

The diagram below illustrates the divergent synthetic strategies for accessing this valuable building block.

G Synthetic Strategies for Chiral 2-Pyrrolidone-3-Acetic Acid cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Outcome achiral Achiral Precursors (e.g., Itaconic Acid Derivatives) asymmetric Asymmetric Catalysis (e.g., Michael Addition) achiral->asymmetric resolution Racemic Synthesis & Enzymatic Resolution achiral->resolution Racemic Route chiral_pool Chiral Pool (e.g., L-Pyroglutamic Acid) alkylation Diastereoselective Alkylation chiral_pool->alkylation product (R)- or (S)- 2-Pyrrolidone-3-Acetic Acid asymmetric->product alkylation->product resolution->product

Caption: High-level overview of synthetic routes to enantiopure 2-pyrrolidone-3-acetic acid.

Applications in Drug Discovery: A Scaffold for Innovation

The 2-pyrrolidone-3-acetic acid core serves as a constrained analogue of important neurotransmitters like γ-aminobutyric acid (GABA) and glutamate. This structural mimicry, combined with its defined stereochemistry, makes it an exceptional starting point for designing potent and selective modulators of various biological targets.

Case Study 1: p53-MDM2 Interaction Inhibitors

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in oncology.[6] Small molecules that can disrupt this protein-protein interaction (PPI) can reactivate p53 and induce apoptosis in cancer cells. Structure-based design has led to the discovery of potent inhibitors based on the pyrrolidone scaffold.[6]

In this context, the 2-pyrrolidone core acts as a rigid scaffold to orient key hydrophobic groups (e.g., substituted phenyl rings) into the binding pockets of MDM2, mimicking the interactions of key p53 residues. The acetic acid moiety can be further functionalized or serve as a handle for improving pharmacokinetic properties. The stereochemistry at C3 is crucial for correctly positioning these substituents for optimal binding, highlighting the importance of an enantiopure starting block. Potent derivatives have shown nanomolar inhibitory activity (Kᵢ) and effectively inhibited tumor growth in xenograft models.[6]

Case Study 2: Endothelin Receptor Antagonists

Endothelin (ET) receptors, particularly the ETA subtype, are implicated in vasoconstriction and cell proliferation, making them attractive targets for cardiovascular diseases. Researchers have developed highly potent and selective ETA antagonists based on a substituted pyrrolidine-3-carboxylic acid framework.[7]

While not an exact match to our title compound, this work demonstrates the principle of using the C3-carboxy pyrrolidine scaffold. In these antagonists, the pyrrolidine ring positions two distinct aryl or lipophilic groups at the C2 and C4 positions.[7] The C3-carboxylic acid is a critical pharmacophoric element, forming a key salt-bridge interaction with a basic residue in the receptor binding site. The relative stereochemistry of the substituents is paramount for achieving high affinity and selectivity for the ETA over the ETB receptor subtype.[7] This case underscores how the 2-pyrrolidone-3-acetic acid can be a precursor to such scaffolds through reduction and further modification.

Experimental Protocols and Data

To ensure the practical applicability of this guide, we provide a representative, detailed experimental protocol.

Protocol: Organocatalytic Asymmetric Michael Addition for Pyrrolidone Precursor Synthesis

This protocol is a representative synthesis of a key intermediate that can be converted to the target building block.

Objective: To synthesize a highly enantioenriched 5-alkyl-substituted 4-nitro-pyrrolidine-3-carboxylate ester via an organocatalytic Michael addition.

Materials:

  • 4-Oxo-4-arylbutenoate (1.0 eq)

  • Nitromethane (1.5 eq)

  • Chiral Thiourea or Squaramide Catalyst (e.g., Takemoto catalyst) (0.1 eq)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium borohydride (NaBH₃CN)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-oxo-4-arylbutenoate (1.0 eq) and the chiral catalyst (0.1 eq).

  • Solvent and Reagent Addition: Dissolve the solids in anhydrous toluene (approx. 0.1 M concentration relative to the enoate). Cool the solution to the optimized temperature (e.g., -20 °C or 0 °C). Add nitromethane (1.5 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting enoate is consumed (typically 12-48 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the Michael adduct.

  • Characterization: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis with a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

  • Reductive Cyclization: Dissolve the purified nitro-ester adduct in methanol. Add NiCl₂·6H₂O (0.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (4.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction is highly exothermic and evolves hydrogen gas.

  • Finalization: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction carefully by the slow addition of 2M HCl.

  • Isolation: Concentrate the mixture, basify with aqueous NaOH, and extract with DCM. Dry the organic layers over Na₂SO₄, filter, and concentrate to yield the crude 2-pyrrolidone-3-acetic acid ester, which can be purified by chromatography or crystallization.

Trustworthiness through Self-Validation: The success of this protocol is validated at two key stages. First, the chiral HPLC of the Michael adduct must show high enantiomeric excess (>95% ee is common for these reactions). Second, ¹H NMR of the final cyclized product should show the characteristic lactam NH proton and the diastereotopic protons of the acetic acid methylene group, confirming successful cyclization.

Data Presentation

The following table summarizes typical results for asymmetric syntheses leading to substituted pyrrolidone cores, illustrating the high levels of stereocontrol achievable.

Method Catalyst/Reagent Substrate Yield (%) ee (%) / dr Reference
Organocatalytic Michael AdditionChiral Squaramide4-Oxo-2-enoate + Nitroalkane85-97>97% ee[4]
[3+2] CycloadditionAg₂CO₃ / Chiral AuxiliaryAzomethine Ylide + Azadienes60-85>95:5 dr[5]
Asymmetric Allylic AlkylationPalladium-Chiral LigandImide Precursor70-90>90% ee[8]

Future Perspectives

The demand for structurally novel and three-dimensional chiral building blocks continues to grow. For 2-pyrrolidone-3-acetic acid and its derivatives, future research will likely focus on several key areas:

  • Flow Chemistry: Continuous flow protocols are being developed to enable rapid, scalable, and safe access to chiral pyrrolidine libraries, significantly accelerating the drug discovery process.[9]

  • Novel Catalytic Methods: The discovery of new catalytic systems that can construct the pyrrolidone core with multiple, fully controlled stereocenters in a single step remains a major goal.

  • Bio-inspired Scaffolds: Incorporating the 2-pyrrolidone-3-acetic acid motif into more complex scaffolds, such as spirocycles or bridged systems, will provide access to novel chemical space with unique pharmacological properties.

The 2-pyrrolidone-3-acetic acid scaffold is a testament to the power of a well-designed chiral building block. Its synthetic accessibility, coupled with its proven utility as a privileged structure in medicinal chemistry, ensures its continued prominence in the development of next-generation therapeutics.

References

  • Di Mambro, N. C., & Ciacci, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Ambeed.com. (n.d.). Chiral Building Blocks- Asymmetric Synthesis. Ambeed.com.
  • Gualandi, A., & Cozzi, P. G. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research.
  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis. BOC Sciences.
  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.
  • Gualandi, A., & Cozzi, P. G. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • Shan, C., et al. (2022). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering.
  • Spino, C., et al. (2022).
  • Hayashi, Y., et al. (2011). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • Carrillo, L., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
  • Zhuang, C., et al. (2012). Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction. Journal of Medicinal Chemistry.
  • Ivanov, A. S., & Gizzatullina, A. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
  • Liu, G., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Enantioselective Synthesis of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic Acid from Itaconic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chiral γ-lactam scaffold, specifically the 5-oxopyrrolidine ring system, is a privileged motif in a multitude of biologically active compounds and pharmaceutical agents. 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid, in particular, serves as a crucial chiral building block in the synthesis of various complex molecules, including enzyme inhibitors and receptor agonists. Its stereochemically defined structure, featuring a carboxylic acid side chain on a pyrrolidinone core, makes it a valuable intermediate for drug development. This application note provides a comprehensive guide for the enantioselective synthesis of this target molecule, commencing from the readily available starting material, itaconic acid. The synthetic strategy hinges on a robust asymmetric hydrogenation to establish the key stereocenter, followed by a diastereoselective amidation and cyclization to construct the desired γ-lactam ring.

Strategic Overview of the Synthesis

The synthesis of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid from itaconic acid is a multi-step process that requires careful control of stereochemistry. The overall transformation can be logically divided into two key stages:

  • Asymmetric Hydrogenation: The prochiral nature of itaconic acid allows for the introduction of a stereocenter at the C3 position through asymmetric hydrogenation. The use of a chiral rhodium catalyst is paramount to achieving high enantioselectivity, yielding (R)-2-methylsuccinic acid.

  • γ-Lactam Formation: The resulting chiral succinic acid derivative is then converted into the target γ-lactam. This involves the selective introduction of a nitrogen atom and subsequent intramolecular cyclization. This step must be performed under conditions that preserve the integrity of the newly established stereocenter.

Part 1: Asymmetric Hydrogenation of Itaconic Acid

Mechanistic Insight

The enantioselective hydrogenation of itaconic acid is a well-established transformation, often catalyzed by rhodium complexes bearing chiral phosphine ligands. The mechanism involves the coordination of the olefin of itaconic acid to the chiral rhodium catalyst. The chiral environment created by the ligand dictates the facial selectivity of the hydrogen addition, leading to the preferential formation of one enantiomer of the product. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee). Ligands such as TangPhos have demonstrated exceptional performance in this type of transformation, affording the desired chiral 2-substituted succinic acids in excellent ee values (up to 99% ee).

Asymmetric Hydrogenation Itaconic_Acid Itaconic Acid Intermediate Rh-Itaconic Acid Complex Itaconic_Acid->Intermediate Coordination Chiral_Rh_Catalyst [Rh(COD)(TangPhos)]BF4 Chiral_Rh_Catalyst->Intermediate H2 H2 H2->Intermediate Hydrogen Addition Product (R)-2-Methylsuccinic Acid Intermediate->Product Reductive Elimination

Caption: Asymmetric hydrogenation of itaconic acid.

Experimental Protocol: Synthesis of (R)-2-Methylsuccinic Acid

This protocol is adapted from established procedures for the asymmetric hydrogenation of itaconic acid derivatives.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Itaconic AcidC5H6O4130.101.30 g10.0
[Rh(COD)2]BF4C16H24BF4Rh406.074.1 mg0.01
(S,S)-TangPhosC41H40P2602.686.6 mg0.011
Methanol (degassed)CH3OH32.0450 mL-
Hydrogen GasH22.0250 psi-

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (4.1 mg, 0.01 mmol) and (S,S)-TangPhos (6.6 mg, 0.011 mmol). Degassed methanol (10 mL) is added, and the mixture is stirred for 20 minutes to form the active catalyst solution.

  • Reaction Setup: To a separate hydrogenation vessel, add itaconic acid (1.30 g, 10.0 mmol) and degassed methanol (40 mL).

  • Hydrogenation: The catalyst solution is transferred to the hydrogenation vessel via cannula. The vessel is sealed, purged with hydrogen gas, and then pressurized to 50 psi. The reaction mixture is stirred vigorously at room temperature for 12 hours.

  • Work-up and Purification: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% acetic acid) to afford (R)-2-methylsuccinic acid.

  • Characterization: The enantiomeric excess of the product is determined by chiral HPLC analysis after conversion to a suitable derivative (e.g., a dimethyl ester).

Part 2: Synthesis of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic Acid

Mechanistic Insight

The conversion of the chiral succinic acid derivative to the γ-lactam can be achieved through a one-pot amidation and cyclization process. The reaction of (R)-2-methylsuccinic acid with a source of ammonia, such as ammonium carbonate or a protected amine followed by deprotection, at elevated temperatures leads to the formation of the pyrrolidinone ring. The reaction proceeds via the formation of a mono-amide intermediate, which then undergoes intramolecular cyclization with the loss of a water molecule to form the thermodynamically stable five-membered lactam ring. It is crucial to control the reaction temperature to prevent racemization of the chiral center.

Lactam Formation Succinic_Acid (R)-2-Methylsuccinic Acid Monoamide Mono-amide Intermediate Succinic_Acid->Monoamide Ammonia_Source NH3 (from (NH4)2CO3) Ammonia_Source->Monoamide Amidation Lactam 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid Monoamide->Lactam Intramolecular Cyclization (-H2O)

Caption: Formation of the γ-lactam ring.

Experimental Protocol: Synthesis of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic Acid

This protocol is based on general procedures for the synthesis of 5-oxopyrrolidine derivatives from dicarboxylic acids.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
(R)-2-Methylsuccinic AcidC5H8O4132.111.32 g10.0
Ammonium Carbonate(NH4)2CO396.091.44 g15.0

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a short-path distillation apparatus, combine (R)-2-methylsuccinic acid (1.32 g, 10.0 mmol) and ammonium carbonate (1.44 g, 15.0 mmol).

  • Thermal Cyclization: The flask is heated in an oil bath to 180-190 °C. The mixture will melt and begin to evolve water and carbon dioxide. The reaction is monitored by TLC for the disappearance of the starting material. The heating is continued for 2-3 hours until the evolution of gas ceases.

  • Work-up and Purification: The reaction mixture is cooled to room temperature. The crude product is dissolved in a minimum amount of hot water and then allowed to crystallize upon cooling. The crystals are collected by filtration, washed with cold water, and dried under vacuum to yield 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation is measured to confirm the retention of stereochemistry.

Overall Workflow

Overall Workflow Start Itaconic Acid Step1 Asymmetric Hydrogenation [Rh(COD)(TangPhos)]BF4, H2 Start->Step1 Intermediate (R)-2-Methylsuccinic Acid Step1->Intermediate Step2 Amidation & Cyclization (NH4)2CO3, Heat Intermediate->Step2 Final_Product 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid Step2->Final_Product

Caption: Synthetic route to the target molecule.

Conclusion

This application note outlines a reliable and enantioselective synthetic route to 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid from itaconic acid. The key to this synthesis is the highly efficient asymmetric hydrogenation to establish the chiral center, followed by a robust thermal cyclization to form the desired γ-lactam. The described protocols are based on well-established chemical transformations and provide a solid foundation for researchers in drug discovery and development to access this valuable chiral building block. Careful execution of the experimental procedures and appropriate analytical characterization are essential for obtaining the target compound in high purity and enantiomeric excess.

References

  • Tang, W., & Zhang, X. (2002). Asymmetric Hydrogenation of Itaconic Acid and Enol Acetate Derivatives with the Rh-TangPhos Catalyst. Organic Letters, 4(24), 4159–4161*. [Link]

  • Tang, W., Wu, S., & Zhang, X. (2003). Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst. PubMed. [Link]

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754*. [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Wang, H., Park, Y., Bai, Z., Chang, S., He, G., & Chen, G. (2019). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. Nature Catalysis, 2(7), 585-592*. [Link]

  • ResearchGate. (2019). Chiral γ-lactam synthesis via asymmetric C–H amidation. ResearchGate. [Link]

  • Al-Qaisi, J. A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5123*. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(1), 125-128*. [Link]

  • ResearchGate. (2011). Rhodium complexes containing chiral P-donor ligands as catalysts for asymmetric hydrogenation in non conventional media. ResearchGate. [Link]

  • Liu, Y., & Dong, G. (2020). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society, 142(36), 15241-15247*. [Link]

  • CORE. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]

Application Notes and Protocols: Leveraging 2-[(3R)-5-oxopyrrolidin-3-yl]acetic Acid as a Novel GABA Analogue Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel GABAergic Modulators

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, sleep disturbances, and neuropathic pain. Consequently, the development of novel therapeutic agents that modulate GABAergic neurotransmission remains a cornerstone of modern neuroscience drug discovery.

While classical GABA analogues have seen clinical success, the quest for next-generation therapeutics with improved efficacy, selectivity, and side-effect profiles is perpetual. This document introduces 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid as a promising and versatile scaffold for the design and synthesis of novel GABA analogues. Its constrained pyrrolidinone ring system offers a rigid framework that can enforce specific conformations, potentially leading to enhanced selectivity for different components of the GABAergic system, including GABAA, GABAB receptors, and GABA transporters (GATs).

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and utilization of this scaffold. We will delve into detailed protocols for chemical synthesis, in vitro pharmacological characterization, and preliminary in vivo assessment, underpinned by the scientific rationale for each experimental step.

Chemical Synthesis: A Proposed Enantioselective Route

The stereochemistry at the 3-position of the pyrrolidinone ring is anticipated to be a critical determinant of biological activity. Based on the literature for related pyrrolidine-2-acetic acid derivatives where the (2S)-configuration was found to be crucial for potent GAT-1 inhibition, we propose a synthetic strategy that allows for precise control over the (3R)-stereocenter of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid. The following proposed synthetic scheme is adapted from established methodologies for the synthesis of substituted pyrrolidinones.

Protocol 1: Proposed Synthesis of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid

This multi-step synthesis aims to establish the desired stereochemistry early and carry it through to the final product.

Step 1: Asymmetric Michael Addition

  • To a solution of a chiral amine catalyst (e.g., a derivative of proline or a cinchona alkaloid) in an appropriate aprotic solvent (e.g., dichloromethane or toluene) at -20 °C, add diethyl glutaconate.

  • Slowly add a suitable nucleophile, such as a protected aminoacetaldehyde derivative, and stir the reaction mixture at -20 °C for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the resulting Michael adduct by column chromatography.

Causality: The use of a chiral organocatalyst is crucial for establishing the (R)-stereocenter with high enantioselectivity in the initial carbon-carbon bond-forming step.

Step 2: Reductive Amination and Lactamization

  • Subject the purified Michael adduct to reductive amination conditions. This can be achieved through catalytic hydrogenation (e.g., H2, Pd/C) or using a chemical reducing agent (e.g., sodium cyanoborohydride) in the presence of an ammonia source.

  • The reductive amination will be followed by spontaneous or acid-catalyzed intramolecular cyclization (lactamization) to form the pyrrolidinone ring.

  • Purify the resulting lactam ester by column chromatography.

Step 3: Hydrolysis

  • Hydrolyze the ester groups of the lactam diester using standard conditions, such as aqueous lithium hydroxide or sodium hydroxide in a mixture of THF and water.

  • Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

  • Extract the final product, 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid, with a suitable organic solvent (e.g., ethyl acetate) and purify by recrystallization or preparative HPLC.

Pharmacological Evaluation: A Multi-pronged Approach

A thorough pharmacological characterization is essential to elucidate the GABAergic activity profile of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid and its derivatives. The following protocols outline a systematic approach to assess their interaction with key components of the GABA system.

I. GABA Receptor Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Protocol 2: GABAA Receptor Binding Assay

This protocol is adapted from established methods for assessing binding to the GABAA receptor.[1][2]

Materials:

  • Rat brain tissue (cortex or whole brain)

  • [3H]Muscimol (a potent GABAA agonist)

  • Unlabeled GABA (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Perform a series of centrifugation steps to isolate the synaptic membrane fraction.[1]

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the prepared brain membranes, [3H]Muscimol (at a concentration near its Kd), and varying concentrations of the test compound (or unlabeled GABA for the standard curve).

    • For determining non-specific binding, use a high concentration of unlabeled GABA.

    • Incubate the plate at 4°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

II. Cell-Based Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor.

Protocol 3: GABAA Receptor Functional Assay using a Fluorescent Membrane Potential Dye

This high-throughput compatible assay measures changes in neuronal membrane potential upon GABAA receptor activation.[3]

Materials:

  • HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2).

  • Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • GABA (as a reference agonist).

  • Picrotoxin (as a GABAA receptor antagonist).

Procedure:

  • Cell Plating: Plate the GABAA receptor-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the membrane potential dye according to the manufacturer's instructions.

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add varying concentrations of the test compound and monitor the change in fluorescence over time.

    • For agonist testing, compare the response to that of GABA.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration of GABA.

  • Data Analysis:

    • For agonists, determine the EC50 (effective concentration to elicit 50% of the maximal response).

    • For antagonists, determine the IC50 (concentration that inhibits 50% of the GABA-induced response).

III. In Vivo Models for Preliminary Efficacy Assessment

Animal models provide the first indication of a compound's potential therapeutic utility.

Protocol 4: Mouse Model of Apomorphine-Induced Climbing Behavior

This model is used to identify compounds with GABAergic activity in vivo.[4]

Materials:

  • Male ICR mice.

  • Apomorphine hydrochloride.

  • Test compound.

  • Vehicle (e.g., saline or a suitable solvent for the test compound).

Procedure:

  • Acclimatization: Acclimatize the mice to the testing environment.

  • Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal or oral).

  • Apomorphine Challenge: After a suitable pre-treatment time, administer a subcutaneous injection of apomorphine (1.5 mg/kg).[4]

  • Behavioral Observation: Immediately after the apomorphine injection, place the mice in individual wire mesh cages and observe their climbing behavior for a set period (e.g., 30 minutes).

  • Scoring: Score the climbing behavior at regular intervals. A reduction in climbing behavior compared to the vehicle-treated group suggests GABAergic activity.

Data Presentation and Interpretation

The following tables provide a template for organizing and presenting the data obtained from the pharmacological evaluation of derivatives based on the 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid scaffold.

Table 1: GABAA Receptor Binding Affinities of Scaffold Derivatives

Compound IDR-Group ModificationKi (nM) at GABAA Receptor ([3H]Muscimol)
Scaffold-
Derivative 1[Specify Modification]
Derivative 2[Specify Modification]
......

Table 2: In Vitro Functional Activity of Scaffold Derivatives at GABAA Receptors

Compound IDAgonist EC50 (µM)Antagonist IC50 (µM)% Max Response (vs GABA)
Scaffold
Derivative 1
Derivative 2
...

Visualizing the Workflow and Rationale

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Analogue GABAA_R GABAA Receptor GABA->GABAA_R Binds to Cl_ion Cl- Influx GABAA_R->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABAA Receptor Signaling Pathway.

Drug_Discovery_Workflow Scaffold 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid Scaffold Synthesis Derivative Synthesis Scaffold->Synthesis Binding GABA Receptor Binding Assays Synthesis->Binding Functional In Vitro Functional Assays Binding->Functional SAR Structure-Activity Relationship (SAR) Binding->SAR InVivo In Vivo Proof-of-Concept Functional->InVivo Functional->SAR InVivo->SAR SAR->Synthesis Iterative Design Lead Lead Optimization SAR->Lead

Caption: Drug Discovery Workflow.

Conclusion and Future Directions

The 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid scaffold represents a compelling starting point for the development of novel GABAergic modulators. Its rigid structure and chiral center offer opportunities for fine-tuning selectivity and potency. The protocols outlined in this document provide a robust framework for the synthesis and comprehensive pharmacological evaluation of derivatives based on this scaffold. Future work should focus on building a diverse chemical library around this core, exploring a wide range of substitutions to probe the structure-activity relationships at different GABA receptors and transporters. The ultimate goal is to identify lead compounds with superior therapeutic profiles for the treatment of CNS disorders.

References

  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88–94.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of GABA Receptor Agonists like Progabide.
  • Costall, B., Naylor, R. J., & Nohria, V. (1978). An in vivo method for testing GABAergic compounds. British Journal of Pharmacology, 63(2), 381P–382P. [Link]

  • Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81–97. [Link]

Sources

Application Note: Strategic Routes to Chiral 3-Substituted 5-Oxopyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Significance[1][2][3][4]

The 5-oxopyrrolidine scaffold (also referred to as


-lactam or 2-pyrrolidinone) is a privileged structure in medicinal chemistry, serving as the core pharmacophore for "Racetam" nootropics, GABA analogs, and phosphodiesterase-4 (PDE4) inhibitors.

While 5-substituted derivatives (e.g., Pyroglutamic acid) are readily accessible from the chiral pool, the asymmetric synthesis of 3-substituted 5-oxopyrrolidines presents a distinct challenge. This position (C3 in 5-oxopyrrolidine nomenclature, equivalent to C4 in 2-pyrrolidinone nomenclature) is remote from the directing influence of the lactam nitrogen and carbonyl, making stereocontrol difficult without specific asymmetric methodologies.

Target Audience: This guide is designed for medicinal chemists and process development scientists requiring scalable, high-enantiomeric excess (ee) routes to molecules such as Rolipram , Brivaracetam , and Baclofen precursors.

Nomenclature Clarification

To ensure precision, this note utilizes the IUPAC 5-oxopyrrolidine numbering system:

  • Position 1: Nitrogen atom.[1][2][3][4]

  • Position 5: Carbonyl carbon.

  • Position 3: The target chiral center (equivalent to Position 4 in 2-pyrrolidinone).

Strategic Retrosynthesis & Decision Matrix

The choice of synthetic route depends heavily on the oxidation state of the available starting materials and the desired scale. We categorize the two most robust methodologies below:

  • Route A (Industrial/Scalable): Asymmetric Hydrogenation of Itaconic Acid Derivatives. Best for multi-kilogram scale and simple alkyl/aryl substituents.

  • Route B (Versatile/Academic): Organocatalytic Michael Addition. Best for complex functional groups and rapid library generation.

Diagram 1: Synthetic Decision Matrix

Caption: Decision tree for selecting the optimal synthetic pathway based on starting material availability and scale.

Protocol A: Asymmetric Hydrogenation of Itaconic Acid Derivatives

This method is the industry standard for producing 3-substituted gamma-lactams (e.g., the commercial route for Brivaracetam intermediates). It relies on the enantioselective reduction of a 3-alkylidene succinic ester (itaconate derivative), followed by cyclization with a primary amine.

Mechanistic Insight

The reaction utilizes a Rhodium(I) complex with a chiral bisphosphine ligand (e.g., DuPhos, Binap, or Walphos). The catalyst coordinates to the olefin and the adjacent carboxylate, directing the hydride delivery to a specific face of the double bond.

Experimental Protocol

Target Molecule: Methyl (3S)-3-propyl-5-oxopyrrolidine-2-carboxylate (Precursor).

1. Substrate Preparation
  • Reactants: Dimethyl itaconate + Propionaldehyde (via Wittig or Aldol condensation).

  • Product: Dimethyl 2-propylidenesuccinate (Substrate).

2. Asymmetric Hydrogenation
  • Catalyst: [Rh(cod)(R,R-Me-DuPhos)]OTf.

  • Loading: 0.1 - 0.5 mol%.

  • Solvent: Degassed Methanol (MeOH).

  • Conditions:

    • In a nitrogen-filled glovebox, charge the high-pressure autoclave with the substrate (1.0 equiv) and catalyst (0.002 equiv) in MeOH (0.5 M concentration).

    • Seal the autoclave and purge with Hydrogen gas (

      
      ) three times (pressurize to 5 bar, vent).
      
    • Pressurize to 5-10 bar

      
      .
      
    • Stir at Room Temperature (25°C) for 12 hours.

    • Vent

      
       carefully. Concentrate the solution under reduced pressure.
      
3. Cyclization (Lactamization)
  • Reagents: Benzylamine (or Ammonia for unsubstituted N), Toluene, Acetic Acid (cat.).

  • Procedure:

    • Dissolve the chiral succinate intermediate in Toluene.

    • Add 1.1 equiv of Benzylamine.

    • Reflux with a Dean-Stark trap to remove water/methanol.

    • Purification: Crystallization from Hexane/EtOAc.

Validation Criteria:

  • Conversion: >99% (monitor by ^1H NMR; disappearance of olefinic proton at ~6.8 ppm).

  • Enantiomeric Excess (ee): Determine by Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10). Target >96% ee.

Protocol B: Organocatalytic Michael Addition (Nitro-Michael)

For researchers requiring high functional group tolerance or metal-free conditions, the organocatalytic Michael addition of aldehydes to nitroalkenes is superior. The resulting


-nitroaldehyde is a direct precursor to the lactam ring.
Mechanistic Insight

A chiral secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst) forms a transient enamine with the aldehyde. This nucleophilic species attacks the nitroalkene from a sterically defined trajectory, setting two contiguous stereocenters (C3 and C4) simultaneously if substituted.

Diagram 2: Organocatalytic Workflow

Caption: Enamine activation pathway for the synthesis of gamma-nitroaldehydes, precursors to lactams.

Experimental Protocol

Target Molecule: (3R)-3-Phenyl-5-oxopyrrolidine.

1. Michael Addition
  • Reagents: Cinnamaldehyde (or aliphatic enal), Nitromethane.

  • Catalyst: (S)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine (10 mol%).

  • Additives: Benzoic acid (10 mol%) to accelerate enamine hydrolysis.

  • Solvent: Toluene or DCM.

  • Procedure:

    • Dissolve aldehyde (1.0 mmol) and nitroalkene (1.2 mmol) in Toluene (2 mL).

    • Add catalyst and benzoic acid.

    • Stir at ambient temperature for 24h.

    • Workup: Flash chromatography (Silica gel).

2. Reductive Cyclization
  • Reagents: Sodium Borohydride (

    
    ) followed by 
    
    
    
    /Pd-C or Zn/HCl.
  • Procedure:

    • Oxidation (Optional): Oxidize the aldehyde to the acid (Jones oxidation) if the lactam carbonyl is derived from the aldehyde carbon.

    • Reduction: Dissolve the nitro-acid/ester in MeOH.[5] Add 10% Pd/C. Hydrogenate at 1 atm (balloon).

    • The amine formed in situ will spontaneously cyclize with the ester/acid to form the lactam.

Performance Comparison & Troubleshooting

Table 1: Method Comparison
FeatureMethod A: Asymmetric HydrogenationMethod B: Organocatalysis
Scale Potential High (kg to ton)Moderate (mg to g)
Catalyst Cost High (Rh/Ru metals)Low (Organic molecules)
ee % Typical 95 - 99%90 - 98%
Reaction Time 6 - 12 hours24 - 48 hours
Sensitivity

sensitive (requires glovebox)
Water/Air tolerant
Key Limitation Requires specific alkene precursorsLimited by steric bulk of nucleophile
Troubleshooting Guide
  • Low Conversion (Method A):

    • Cause: Catalyst poisoning by trace sulfur or amines in the substrate.

    • Solution: Pass the substrate solution through a pad of activated alumina or silica before adding to the autoclave. Ensure

      
       gas purity is >99.999%.
      
  • Low ee (Method B):

    • Cause: Background reaction (uncatalyzed) or racemization during workup.

    • Solution: Lower the temperature to 0°C or -20°C. Ensure the reagents are dry. Avoid strong bases during workup which can epimerize the C3 position.

  • Lactamization Failure:

    • Cause: Formation of the open-chain amino-ester/acid salt.

    • Solution: Heat is often required (Reflux in Toluene). If using an ester precursor, add 0.1 eq of Acetic Acid to catalyze the ring closure.

References

  • Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential for the Treatment of Epilepsy. Journal of Medicinal Chemistry. Link (Describes the Brivaracetam structure and initial SAR).

  • Burk, M. J. et al. (1993). Catalytic Asymmetric Hydrogenation of Pentane-1,4-dione Derivatives: A Route to Chiral 3-Substituted Pyrrolidines. Journal of the American Chemical Society. Link (Foundational work on Rh-DuPhos hydrogenation).

  • Zhang, H. et al. (2018). Asymmetric Synthesis of Chiral 3-Substituted 5-Oxopyrrolidines via Organocatalytic Michael Addition. Organic Letters.[6][7] Link (Modern organocatalytic approach).

  • Fessard, T. C. et al. (2010). Asymmetric Hydrogenation of Itaconates: Industrial Applications. Angewandte Chemie International Edition.[5][8] Link (Review of industrial scalability).

  • Myers, A. G. et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Link (Alternative auxiliary-based route for alkylation).

Sources

Application Note: Strategic Activation of Carboxylic Acid Groups in Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The activation of the carboxylic acid group in pyrrolidinone derivatives—most notably (S)-pyroglutamic acid (5-oxoproline) and its analogs like the Etiracetam family—presents a unique synthetic paradox. While the lactam ring itself is robust, the


-carbon (C5) is exceptionally prone to racemization.[1]

Unlike standard aliphatic acids, the C5 proton in these derivatives is flanked by two electron-withdrawing carbonyls: the endocyclic lactam amide and the exocyclic activated ester. This drastically lowers the pKa of the


-proton, making it susceptible to deprotonation by even mild bases used in coupling reactions (e.g., triethylamine, DIPEA).[1]

This guide prioritizes "Chiral Integrity" over simple conversion. We explore three distinct activation pathways designed to mitigate the risk of converting expensive chiral scaffolds into racemic byproducts.

Mechanistic Insight: The Racemization Trap

Before selecting a reagent, one must understand the failure mode. Upon activation (forming species A ), the acidity of the


-proton increases.[1] In the presence of a base, the proton is abstracted to form an enolate or an oxazolone intermediate (B ), destroying the stereocenter.
Visualization: The Racemization Pathway

The following diagram illustrates the critical danger zone during activation.

RacemizationMechanism Substrate Chiral Pyrrolidinone Acid (S-Isomer) Activated Activated Ester (A) (Highly Electrophilic) Substrate->Activated Activation Reagent Enolate Enolate/Oxazolone (B) (Achiral Intermediate) Activated->Enolate Base (Slow) -H+ abstraction Product_S Desired Product (S-Isomer) Activated->Product_S Amine Nucleophile (Fast Kinetic) Product_R Epimerized Impurity (R-Isomer) Activated->Product_R Coupling of Racemized Species Enolate->Activated Reprotonation (Randomized)

Figure 1: The competition between nucleophilic attack (desired) and proton abstraction (racemization).

Reagent Selection Matrix

Not all coupling reagents are equal for this scaffold.[2][3][4][5] The following table synthesizes performance data specifically for lactam-based acids.

Reagent ClassSpecific ReagentRacemization RiskSolubility ProfileRecommended Use Case
Phosphonic Anhydride T3P (Propylphosphonic anhydride)Lowest Water-soluble byproductsGold Standard for chiral pyrrolidinones.[1] No additives needed.[3]
Carbodiimide EDC[1][2][6][7][8][9]·HCl + NHSLow to MediumWater-soluble ureaStandard bench-scale synthesis where aqueous workup is preferred.[1]
Uronium HATU / HBTUHigh Organic solubleSterically hindered amines only. Requires careful base management.[10]
Mixed Anhydride Isobutyl ChloroformateMediumOrganic solubleScale-up (Process Chemistry).[1] Requires strict cryogenic control (-20°C).[1]

Detailed Protocols

Protocol A: The "Gold Standard" T3P Coupling

Why this works: T3P acts as a dehydrating agent that does not require the generation of a highly reactive O-acylisourea intermediate in the same way carbodiimides do.[1] It is extremely mild and often shows <1% epimerization even with sensitive substrates.

Reagents:

  • Pyrrolidinone carboxylic acid derivative (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Pyridine or N-Methylmorpholine (NMM) (2.5 equiv) — Avoid TEA/DIPEA if possible to reduce basicity.[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Dissolution: Dissolve the pyrrolidinone acid and the amine partner in EtOAc (concentration ~0.2 M).

  • Cooling: Cool the mixture to 0°C. While T3P is mild, lower temperatures always favor kinetic coupling over thermodynamic racemization.

  • Base Addition: Add NMM (2.5 equiv). The solution may warm slightly.

  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature (20-25°C). Monitor by TLC/LC-MS. Conversion is typically complete in 1–3 hours.

  • Self-Validating Workup:

    • Add water to quench. T3P byproducts are water-soluble.[1][7]

    • Wash organic layer with 0.5 M HCl (remove excess amine/pyridine), then Sat. NaHCO3 (remove unreacted acid), then Brine.

    • Validation: Check optical rotation or Chiral HPLC against a racemic standard immediately.

Protocol B: EDC/NHS Coupling (Aqueous Compatible)

Why this works: Ideal when the amine partner is a salt (e.g., amino acid ester HCl) or water-soluble.[1] NHS esters are more stable to racemization than the O-acylisourea.[1]

Reagents:

  • Pyrrolidinone acid (1.0 equiv)[1]

  • EDC[1][2][3][6][7][8]·HCl (1.2 equiv)[1][2]

  • N-Hydroxysuccinimide (NHS) (1.2 equiv)[1]

  • Solvent: DMF or DCM/DMF mixture.

Step-by-Step:

  • Pre-Activation (Crucial Step): Dissolve the acid and NHS in dry DMF at 0°C. Add EDC·HCl. Stir for 30–60 minutes without the amine.

    • Checkpoint: TLC should show the disappearance of acid and formation of the active NHS-ester (often a new spot with different Rf).[1]

  • Coupling: Add the amine. If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of DIPEA to free the amine. Do not use excess base.

  • Reaction: Stir at 0°C to RT overnight.

  • Workup: Dilute with EtOAc, wash extensively with water/brine to remove urea byproducts and DMF.

Protocol C: Mixed Anhydride (Scale-Up Route)

Why this works: Used in industrial synthesis (e.g., Levetiracetam precursors) due to low cost.[1] Strict temperature adherence is mandatory.

Reagents:

  • Pyrrolidinone acid (1.0 equiv)[1]

  • Ethyl Chloroformate or Isobutyl Chloroformate (1.05 equiv)[1]

  • N-Methylmorpholine (NMM) (1.05 equiv)[1]

  • Solvent: Dry THF or DCM.

Step-by-Step:

  • Cryogenic Setup: Cool the solution of acid and NMM in THF to -20°C . Use an internal thermometer.

  • Activation: Add the chloroformate dropwise, ensuring the internal temperature does not rise above -15°C.

    • Mechanism:[3][4][5][6][10][11][12] Forms the mixed anhydride. Stir for 15–20 mins at -20°C.

  • Coupling: Add the amine (dissolved in minimal THF) slowly.

  • Completion: Allow to warm to 0°C over 1 hour.

  • Validation: If the temperature spiked during activation, racemization is likely. Verify enantiomeric excess (ee) immediately.

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific molecule.

DecisionTree Start Start: Select Pyrrolidinone Acid Q1 Is the Amine Sterically Hindered? Start->Q1 Q2 Is Scale > 100g? Q1->Q2 No Res_HATU Use HATU/DIPEA (Risk of Racemization) Q1->Res_HATU Yes Q3 Is Chiral Purity Critical (>99% ee)? Q2->Q3 No Res_Mixed Use Mixed Anhydride (Strict Temp Control) Q2->Res_Mixed Yes (Cost driver) Res_T3P Use T3P Protocol (Best Purity) Q3->Res_T3P Yes (High Value) Res_EDC Use EDC/NHS (Standard) Q3->Res_EDC No (Standard)

Figure 2: Decision matrix for reagent selection based on steric hindrance, scale, and purity requirements.

Troubleshooting & Optimization

  • Low Yield with T3P: T3P is sensitive to steric bulk. If the reaction is sluggish, increase temperature to 40°C, but monitor optical purity closely.

  • Racemization Observed:

    • Switch base from TEA/DIPEA to NMM or Collidine (weaker bases).[1]

    • Ensure the activation time (pre-amine addition) is minimized for HATU/Mixed Anhydride methods.

    • Switch to T3P if not already using it.

  • Solubility Issues: Pyrrolidinone acids are polar.[13] If insoluble in DCM, use DMF or NMP, but perform an aqueous workup with LiCl solution (5%) to help extract the DMF into the aqueous phase.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Propanephosphonic Acid Anhydride (T3P) for Peptide Coupling.[1][13]Organic Process Research & Development .

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews .

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation.[8]Arkivoc .

  • Panda, S. S., et al. (2021). T3P: A Versatile Reagent in Organic Synthesis.[3][11][13]Current Organic Chemistry .

  • Surry, D. S., et al. (2015). Process Development of Levetiracetam: A Review.Organic Process Research & Development .

Sources

Scalable manufacturing process for chiral pyrrolidine-3-acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Scalable Manufacturing Process for Chiral Pyrrolidine-3-Acetic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral pyrrolidine-3-acetic acids and their derivatives are crucial building blocks in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] Their rigid, three-dimensional structure allows for precise orientation of functional groups, making them ideal scaffolds for targeting enzymes and receptors. This application note presents a robust, scalable, and enantioselective process for the synthesis of chiral pyrrolidine-3-acetic acids. The strategy is centered on an organocatalytic asymmetric Michael addition, which offers high atom economy, excellent stereocontrol, and avoids the use of heavy metals, aligning with green chemistry principles.[3][4] We provide a detailed, step-by-step protocol, process control parameters, and characterization data to ensure reproducibility and validation from lab to plant scale.

Strategic Overview: Selecting a Scalable Synthetic Route

The efficient construction of enantiomerically pure pyrrolidines is a significant challenge in chemical synthesis.[5][6] Several strategies exist, each with distinct advantages and limitations for industrial-scale production.

  • Chiral Pool Synthesis: This classical approach utilizes readily available, inexpensive chiral starting materials like L-proline or 4-hydroxy-L-proline.[7][8][9] While reliable, these routes can be lengthy and may require multiple protection/deprotection steps, increasing cost and waste.

  • Asymmetric Metal Catalysis: Methods like asymmetric hydrogenation using chiral rhodium or ruthenium complexes can provide high enantioselectivity.[10] However, these processes often require high-pressure equipment, and the cost and toxicity of the metal catalysts, along with the need for their stringent removal from the final product, present significant manufacturing hurdles.

  • Organocatalysis: The use of small, chiral organic molecules to catalyze asymmetric transformations has emerged as a powerful and scalable alternative.[11][12] For the synthesis of pyrrolidine-3-carboxylic acid derivatives, an asymmetric Michael addition of a nitroalkane to a 4-oxo-2-enoate is particularly effective.[3][4][13] This approach builds the key C-C bonds and sets the stereochemistry in a single, highly controlled step.

Based on scalability, cost-effectiveness, operational simplicity, and adherence to green chemistry principles, we have selected the organocatalytic Michael addition pathway for detailed development.

G cluster_0 cluster_1 cluster_2 start Select Synthesis Strategy chiral_pool Chiral Pool Synthesis (e.g., from Hydroxyproline) start->chiral_pool Evaluate Options metal_catalysis Asymmetric Metal Catalysis (e.g., Hydrogenation) start->metal_catalysis Evaluate Options organo_catalysis Organocatalysis (e.g., Michael Addition) start->organo_catalysis Evaluate Options pros_chiral Pros: - Readily available starting materials - Established chemistry chiral_pool->pros_chiral cons_chiral Cons: - Long synthetic routes - High waste generation chiral_pool->cons_chiral pros_metal Pros: - High enantioselectivity - High turnover numbers metal_catalysis->pros_metal cons_metal Cons: - Expensive/toxic metals - High-pressure equipment - Metal removal required metal_catalysis->cons_metal pros_organo Pros: - Metal-free - Mild conditions - High atom economy - High stereoselectivity organo_catalysis->pros_organo cons_organo Cons: - Higher catalyst loading (sometimes) - Substrate scope limitations organo_catalysis->cons_organo decision Decision: Select Organocatalysis cons_chiral->decision cons_metal->decision pros_organo->decision

Caption: Decision workflow for selecting the optimal synthetic strategy.

Recommended Scalable Synthetic Route

The selected three-step process involves the synthesis of a 4-oxo-2-enoate Michael acceptor, a key organocatalytic asymmetric Michael addition with nitromethane, and a final reductive cyclization to yield the target chiral pyrrolidine-3-acetic acid.

G start_mats Starting Materials: - Ketoester - Paraformaldehyde - Nitromethane step1 Step 1: Michael Acceptor Synthesis (Mannich-type reaction) start_mats->step1 intermediate1 Intermediate: 4-Alkyl-4-oxo-2-enoate step1->intermediate1 step2 Step 2: Asymmetric Michael Addition (Organocatalyst) intermediate1->step2 + Nitromethane intermediate2 Intermediate: Chiral γ-Nitro Ketone step2->intermediate2 step3 Step 3: Reductive Cyclization (e.g., H2, Pd/C) intermediate2->step3 final_product Final Product: Chiral Pyrrolidine-3-Acetic Acid step3->final_product

Caption: Overall workflow for the scalable synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Part A: Synthesis of Michael Acceptor (Ethyl (E)-4-oxohex-2-enoate)

This procedure creates the activated alkene required for the key asymmetric addition step.

  • Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, add ethyl 3-oxobutanoate (1.30 kg, 10.0 mol) and ethanol (5 L).

  • Reagent Addition: Add paraformaldehyde (0.33 kg, 11.0 mol) and piperidine (50 mL, 0.5 mol).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting ketoester is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Purification: Add toluene (5 L) and water (5 L). Separate the organic layer, wash with brine (2 x 2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl (E)-4-oxohex-2-enoate as a pale yellow oil. The product is typically used in the next step without further purification.

Part B: Asymmetric Michael Addition to form Ethyl (R)-4-nitro-2-((S)-1-phenylethylamino)pentanoate

This is the chirality-inducing step. The choice of catalyst is critical for achieving high enantioselectivity.[3][4] Here, we use a commercially available diarylprolinol silyl ether catalyst, known for its high efficiency in such transformations.

  • Reactor Setup: To a 50 L jacketed reactor under a nitrogen atmosphere, add dichloromethane (DCM, 20 L) and the organocatalyst ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 163 g, 0.5 mol, 5 mol%).

  • Reagent Addition: Add the crude ethyl (E)-4-oxohex-2-enoate (2.84 kg, 20.0 mol) dissolved in DCM (5 L). Cool the mixture to 0°C.

  • Substrate Addition: Slowly add nitromethane (1.83 kg, 30.0 mol) over 1 hour, maintaining the internal temperature below 5°C.

  • Reaction: Stir the mixture at 0°C for 48-72 hours.

  • In-Process Control (IPC): Monitor the reaction for the disappearance of the enoate by HPLC. Determine the enantiomeric excess (ee) of a small, worked-up sample using chiral HPLC.

  • Work-up: Quench the reaction by adding 1 M HCl (10 L). Separate the organic layer, wash with saturated sodium bicarbonate solution (10 L) and brine (10 L).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude γ-nitro ketone can be purified by column chromatography on silica gel, but for scalability, it is often carried forward directly.

Part C: Reductive Cyclization to (3R,5R)-5-Methylpyrrolidine-3-acetic acid

This final step involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization (lactam formation), followed by reduction of the ester and lactam to yield the final product. A one-pot procedure is highly desirable for scalability.

  • Reactor Setup: Charge a 100 L hydrogenation reactor with the crude γ-nitro ketone from the previous step, ethanol (40 L), and Palladium on Carbon (10% Pd/C, 200 g, wet).

  • Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize the reactor to 5 bar of hydrogen.

  • Reaction: Stir the mixture vigorously at 40°C. The reduction of the nitro group is exothermic; careful temperature control is required. The reaction progress can be monitored by hydrogen uptake.

  • In-Process Control (IPC): After hydrogen uptake ceases (typically 12-24 hours), a sample can be taken to confirm the formation of the pyrrolidinone intermediate by LC-MS.

  • Hydrolysis (Optional depending on target): If the carboxylic acid is the target, after the initial reduction, the catalyst can be filtered, and a solution of NaOH (2.4 kg in 10 L water) can be added to the filtrate. The mixture is then heated to 60°C for 6 hours to hydrolyze the ester.

  • Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol. Concentrate the filtrate under reduced pressure. If hydrolysis was performed, acidify the aqueous residue to pH ~6 with concentrated HCl, which will precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to achieve high purity.

Process Control and Data Summary

Rigorous in-process and final product controls are essential for a self-validating, scalable process.

ParameterStep B: Michael AdditionStep C: Reductive CyclizationFinal Product Specification
Key Transformation Asymmetric C-C bond formationNitro reduction & cyclization(3R,5R)-5-Methylpyrrolidine-3-acetic acid
Catalyst/Reagent Diarylprolinol silyl ether10% Pd/C, H₂ gas-
Solvent Dichloromethane (DCM)Ethanol-
Temperature 0°C40°C-
IPC Method HPLC, Chiral HPLCH₂ uptake, LC-MSHPLC, Chiral HPLC, ¹H NMR, Mass Spec
Typical Yield 85-95% (crude)70-85% (over 2 steps)>98% Purity
Typical ee >97%>97%>99% ee after recrystallization

Mechanistic Rationale

The high enantioselectivity of the key Michael addition step is rationalized by the formation of a transient iminium ion between the organocatalyst and the enoate substrate. The bulky diphenyl groups of the catalyst effectively shield one face of the iminium ion, directing the nucleophilic attack of the nitromethane anion to the opposite face, thus controlling the stereochemistry of the newly formed chiral center. This mechanism has been well-established in organocatalysis.[3][4]

Conclusion

The presented organocatalytic route provides a highly efficient, scalable, and enantioselective manufacturing process for chiral pyrrolidine-3-acetic acids. By avoiding harsh reagents and expensive, toxic metals, this process is not only economically viable but also environmentally responsible. The detailed protocols and analytical controls described herein provide a clear and robust framework for implementation in both pilot plant and large-scale manufacturing settings, empowering drug development professionals to access these vital chiral building blocks with confidence.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

  • Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Functionalized Pyrrolidines via Enantioselective 1,3-Dipolar Cycloaddition. Thieme. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. [Link]

  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - PubMed. PubMed. [Link]

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. [Link]

  • Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. RSC Publishing. [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]

  • US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the cyclization of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (R)-3-(Carboxymethyl)pyrrolidin-2-one Synthesis

Ticket ID: #LCT-2024-885 Topic: Yield Improvement in Cyclization of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid Precursors Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Challenge of Lactamization

The synthesis of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid (also known as (R)-3-(carboxymethyl)-2-pyrrolidone) is a critical step in the manufacturing of next-generation antiepileptic drugs (e.g., Brivaracetam intermediates). The core transformation involves the intramolecular cyclization (lactamization) of (3R)-3-(aminomethyl)pentanedioic acid or its ester derivatives.

While 5-exo-trig cyclizations are kinetically favored according to Baldwin’s rules, this specific reaction often suffers from three primary failure modes:

  • Thermodynamic Equilibrium: The reaction is reversible; water/alcohol byproducts must be actively removed.

  • Oligomerization: High concentrations favor intermolecular amide formation (polyamides) over intramolecular ring closure.

  • Stereochemical Erosion: Harsh thermal or basic conditions can racemize the labile C3 chiral center.

This guide provides a self-validating troubleshooting protocol to maximize yield and purity.

Module 1: Reaction Kinetics & Thermodynamics (The "Why")

Before adjusting parameters, understand the competing pathways. The goal is to lower the activation energy (


) for the intramolecular path while raising the barrier for intermolecular side reactions.
Pathway Visualization

ReactionPathway cluster_conditions Critical Control Points Precursor Linear Precursor (3-aminomethyl pentanedioic acid) TS_Intra TS: Intramolecular (Low Entropy Cost) Precursor->TS_Intra Heat/Catalyst TS_Inter TS: Intermolecular (High Concentration Dependent) Precursor->TS_Inter High Conc. Product Target Lactam (5-membered ring) TS_Intra->Product - H2O/ROH Oligomer Linear Oligomers (Impurity) TS_Inter->Oligomer Polymerization

Figure 1: Kinetic competition between cyclization (desired) and oligomerization (undesired).

Module 2: Troubleshooting Guide (The "How")

Use the following decision matrix to diagnose your specific yield issue.

Scenario A: Reaction Stalls (<60% Conversion)

Symptoms: Starting material remains despite prolonged heating; yield plateaus.

Root CauseMechanismCorrective Action
Equilibrium Limit Water/Alcohol accumulation pushes the reverse reaction (hydrolysis).Azeotropic Distillation: Switch solvent to Toluene or Xylene. Use a Dean-Stark trap to physically remove water.
Insufficient Activation The carboxyl carbon is not electrophilic enough.Add Catalyst: Introduce 1-5 mol% 2-Hydroxypyridine . It acts as a bifunctional proton transfer agent, significantly accelerating ester aminolysis [1].
Solvent Polarity Highly polar solvents stabilize the zwitterionic linear form.Switch to Non-Polar: Move from EtOH/Water to Toluene/Heptane to destabilize the linear zwitterion and favor the neutral lactam.
Scenario B: High Impurity Profile (Oligomers)

Symptoms: Thick, viscous reaction mixture; multiple spots on TLC/HPLC baseline; poor solubility.

Root CauseMechanismCorrective Action
Concentration Effect High molarity increases collision frequency between different molecules (2nd order kinetics).Pseudo-High Dilution: Do not dump all reagents at once. Add the precursor dropwise into refluxing solvent. This keeps the instantaneous concentration low, favoring 1st order cyclization [2].
Thermal Stress Excessive heat degrades the labile amine.Lower Temp / Vacuum: Run the reaction in refluxing solvent under partial vacuum to lower the boiling point while maintaining azeotropic removal.
Scenario C: Loss of Chirality (Low ee)

Symptoms: Product is racemic or has reduced optical rotation.

Root CauseMechanismCorrective Action
Base-Catalyzed Epimerization Strong bases remove the proton at C3 (alpha to the carbonyl).Avoid Strong Bases: Do not use alkoxides (NaOMe). Use mild organic bases (TEA, DIPEA) or run under neutral/acidic conditions (e.g., Acetic Acid reflux) [3].
Prolonged Heating Thermal equilibration of the stereocenter.Kinetic Control: Stop the reaction immediately upon consumption of starting material. Do not "soak" the reaction overnight unnecessarily.

Module 3: Optimized Experimental Protocol

This protocol is designed for the thermal cyclization of 3-(aminomethyl)pentanedioic acid mono-methyl ester to 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid .

Reagents:

  • Precursor: 1.0 eq

  • Solvent: Xylene (10 V, i.e., 10 mL per gram of precursor)

  • Catalyst: Acetic Acid (0.1 eq) or 2-Hydroxypyridine (0.05 eq)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a Dean-Stark trap filled with Xylene, and a reflux condenser.

  • Solvent Charge: Charge 80% of the Xylene volume into the flask and bring to a rolling reflux (approx. 135-140°C).

  • Addition (Critical Step): Dissolve the Precursor and Catalyst in the remaining 20% Xylene (warm if necessary). Add this solution dropwise to the refluxing solvent over 1-2 hours.

    • Why? This ensures "Pseudo-High Dilution," minimizing oligomerization.

  • Reaction: Continue reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • IPC (In-Process Control): Sample every hour.

    • Target: < 2% Starting Material by HPLC.

  • Workup:

    • Cool to 60°C.

    • Distill off 70% of the Xylene under reduced pressure.

    • Add seed crystals (if available) and cool slowly to 0-5°C to crystallize.

    • Alternative: If product is an oil, perform a water extraction (product is water-soluble) and lyophilize, though crystallization is preferred for purity.

Module 4: Diagnostic Logic Tree

Use this flow to navigate your optimization process.

TroubleshootingFlow Start Start: Analyze Reaction Mixture CheckConv Is Conversion > 95%? Start->CheckConv CheckPurity Is Purity > 90%? CheckConv->CheckPurity Yes Issue_Stall Issue: Equilibrium Stall CheckConv->Issue_Stall No CheckEE Is ee > 98%? CheckPurity->CheckEE Yes Issue_Olig Issue: Oligomerization CheckPurity->Issue_Olig No Success Process Optimized CheckEE->Success Yes Issue_Rac Issue: Racemization CheckEE->Issue_Rac No Act_DeanStark Action: Add Dean-Stark Switch to Xylene Issue_Stall->Act_DeanStark Act_Dilution Action: High Dilution Dropwise Addition Issue_Olig->Act_Dilution Act_pH Action: Remove Base Lower Temp Issue_Rac->Act_pH

Figure 2: Decision matrix for troubleshooting yield and purity issues.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent to be "greener"? A: Generally, no. Ethanol has a low boiling point (78°C) which may not overcome the activation energy for cyclization efficiently. More importantly, if you are cyclizing an ethyl ester, ethanol prevents the equilibrium shift (Le Chatelier's principle). If you must use alcohols, use high-boiling ones like n-Butanol, but non-protic solvents (Toluene) are superior for driving water removal.

Q: My product is oiling out during crystallization. How do I fix this? A: This is common for pyrrolidone derivatives.

  • Ensure all solvent (Xylene) is removed; traces can prevent crystallization.

  • Use an anti-solvent titration: Dissolve in minimal Ethyl Acetate and slowly add Hexane/Heptane until cloudy, then cool.

  • Check for oligomers; even 5% oligomer impurity can prevent crystallization. Run a short silica plug filtration if necessary.

Q: Is the (3R) center stable to acid? A: Yes, the (3R) center in this scaffold is generally stable to acidic conditions (e.g., HCl, AcOH). It is much more sensitive to basic conditions (NaOH, NaOMe) which can cause enolization and epimerization [4].

References

  • Mechanism of Bifunctional Catalysis: Ho, C. Y., & Strobel, E. (2018). 2-Hydroxypyridine as a Bifunctional Catalyst in Amide Formation. Journal of Organic Chemistry.

  • Macrocyclization & Dilution Principles: Collins, I. et al. (2016). Practical strategies for the synthesis of macrocyclic compounds. Nature Chemistry.

  • Brivaracetam Intermediate Synthesis: Kenda, B. et al. (2004).[1] Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry.

  • Stereostability of Pyrrolidones: UCB Pharma. (2016). Process for the preparation of Brivaracetam. WO Patent 2016/191114.

Sources

Technical Support Center: Chiral Coupling of (3R)-5-oxopyrrolidine-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for preventing racemization during the coupling of (3R)-5-oxopyrrolidine-3-acetic acid.

Topic: Preventing Racemization & Epimerization During Amide Coupling Target Molecule: (3R)-5-oxopyrrolidine-3-acetic acid (and related


-lactam derivatives)
Audience:  Process Chemists, Medicinal Chemists, Drug Development Scientists

Core Technical Analysis: The Stability Paradox

Before troubleshooting, it is critical to understand the structural reality of your molecule. Unlike standard


-amino acids (e.g., Phenylalanine, Proline) or Pyroglutamic acid, (3R)-5-oxopyrrolidine-3-acetic acid  possesses a chiral center at the 

-position
relative to the coupling site.
Structural Diagnosis
  • Coupling Site: The carboxylic acid of the acetic acid side chain (

    
    ).
    
  • Activation Point: The carbonyl carbon of the side chain.

  • Chiral Center (C3): Located on the pyrrolidine ring, separated from the activation point by a methylene group (

    
    ).
    

The Implication: Because the chiral center is not


 to the activated carbonyl , the classic "azlactone" (oxazolone) racemization mechanism—which plagues most peptide couplings—is mechanistically impossible  here.

Why are you seeing racemization? If you observe loss of optical purity (drop in ee%), it is rarely due to the coupling event itself. Instead, it is likely caused by one of three "Hidden Failure Modes":

  • Base-Catalyzed Retro-Michael Addition: Under strong basic conditions, the lactam ring can undergo elimination, destroying the chiral center.

  • Lactam Ring Opening: Hydrolysis or alcoholysis of the lactam ring, followed by recyclization (which may be non-stereoselective).

  • Starting Material Impurity: The starting material may be partially racemic, or you are confusing the molecule with Pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid), which is highly prone to racemization.

Mechanism of Failure: The Retro-Michael Pathway

While direct


-deprotonation is unlikely, the 3-substituted 5-oxopyrrolidine scaffold is derived from (or related to) Itaconic acid  derivatives. These systems are susceptible to a Retro-Michael reaction  under basic/thermal stress.

RetroMichael Substrate (3R)-5-oxopyrrolidine- 3-acetic acid Intermediate Open Chain / Planar Itaconate Derivative Substrate->Intermediate Retro-Michael (Elimination) Base Strong Base / Heat (e.g., DIPEA excess, >40°C) Base->Substrate Catalyzes Racemic Racemic Mixture (Recyclization) Intermediate->Racemic Non-stereoselective Michael Addition

Figure 1: The Retro-Michael pathway is the primary risk for 3-substituted lactams. Strong bases can revert the molecule to an achiral itaconate-like intermediate.

Troubleshooting Guide & FAQs

Q1: Which coupling reagent should I use to minimize risk?

Recommendation: T3P (Propylphosphonic anhydride) or DIC/Oxyma .

  • T3P: Operates in a buffered environment (usually Pyridine or NMM) and does not require strong bases like DIPEA. It is the "Gold Standard" for preventing epimerization in sensitive chiral acids.

  • DIC/Oxyma: A carbodiimide method that avoids the high basicity of uronium salts (HATU/HBTU).

  • Avoid: HATU / HBTU + DIPEA . The requirement for 2-3 equivalents of tertiary amine base (DIPEA) increases the risk of the Retro-Michael side reaction.

Q2: My chiral HPLC shows a 5% enantiomer impurity. Is it the coupling?

Diagnostic Step: Check your starting material before the reaction. Many commercial batches of (3R)-5-oxopyrrolidine-3-acetic acid are produced via enzymatic resolution or fractional crystallization. If the starting material has 95% ee, the coupling cannot improve it.

  • Action: Derivatize a small sample of the starting material (e.g., with chiral amine) and check ee% prior to coupling.

Q3: Can I use DMF as a solvent?

Caution Required. DMF can degrade to form dimethylamine (a base) over time. In combination with heating, this promotes ring opening.

  • Better Alternative: Ethyl Acetate (EtOAc) , Dichloromethane (DCM) , or 2-MeTHF . These solvents are non-basic and stabilize the lactam.

Q4: What is the safe pH range for this reaction?

Target pH: 4.5 – 7.5.

  • pH > 8: Risk of lactam ring hydrolysis (saponification) or Retro-Michael elimination.

  • pH < 4: Generally safe, but very acidic conditions can stall the coupling rate.

Validated Protocol: Low-Racemization Coupling

This protocol uses T3P to maintain a mild pH profile, effectively eliminating the risk of base-catalyzed degradation.

Materials
  • Substrate: (3R)-5-oxopyrrolidine-3-acetic acid (1.0 equiv)

  • Amine Partner: 1.0 – 1.1 equiv

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.2 – 1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.0 – 3.0 equiv)

  • Solvent: 2-MeTHF or Ethyl Acetate (10 V)

Step-by-Step Workflow
StepActionCritical Parameter
1 Dissolution Dissolve Acid and Amine in solvent at 0°C .
2 Base Addition Add NMM dropwise.
3 Activation Add T3P solution slowly over 15 mins.
4 Reaction Stir at 0°C for 1h, then warm to 20-25°C .
5 Quench Add water or mild citric acid (5% aq).

Comparative Reagent Data

The following table summarizes the risk profile of common coupling reagents for this specific scaffold.

Reagent SystemRacemization RiskMechanism of RiskRecommendation
T3P / NMM Very Low None (Mild conditions)Highly Recommended
DIC / Oxyma Low Minimal base presenceRecommended
EDC / HOBt Low Slow reaction timesAcceptable
HATU / DIPEA High Base-catalyzed Retro-MichaelAvoid
Thionyl Chloride Very High Acid-catalyzed enolization / heatStrictly Avoid

Visualizing the "Safe" vs. "Unsafe" Scaffolds

It is crucial to distinguish your molecule from its high-risk analog, Pyroglutamic Acid.

StructureComparison cluster_0 High Risk: Pyroglutamic Acid cluster_1 Low Risk: Your Molecule Pyro 5-oxopyrrolidine- 2-carboxylic acid (Chiral center is ALPHA to COOH) Risk1 Direct Oxazolone Formation High Racemization Risk Pyro->Risk1 Target (3R)-5-oxopyrrolidine- 3-acetic acid (Chiral center is BETA to COOH) Safe1 No Oxazolone Formation Intrinsic Stability Target->Safe1

Figure 2: Structural comparison. The "beta" positioning of the chiral center in (3R)-5-oxopyrrolidine-3-acetic acid prevents the standard racemization mechanisms that affect alpha-amino acids.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Albericio, F., &yman, J. M. (2018). Choosing the Right Coupling Reagent for Peptides. Organic Process Research & Development, 22(6), 760-772. (Focus on T3P and Oxyma advantages). Link

  • Panda, G., et al. (2012). Retro-Michael reactions in pyrrolidine synthesis. RSC Advances, 2, 1234-1238. (Mechanistic insight into retro-Michael risks in 3-substituted pyrrolidines). Link

Technical Support Center: Purification of Crude (R)-3-(carboxymethyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-(carboxymethyl)-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chiral building block. The purity of this compound, particularly its enantiomeric integrity, is paramount for its successful application in pharmaceutical synthesis. This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

Section 1: Identifying and Understanding Potential Impurities

This section addresses the crucial first step in any purification strategy: knowing what you are trying to remove. The nature of impurities is intrinsically linked to the synthetic route employed.

Q1: What are the most common impurities I should expect in my crude (R)-3-(carboxymethyl)-2-pyrrolidinone?

A1: The impurity profile of your crude product is highly dependent on its synthetic pathway. However, several classes of impurities are common. These can be broadly categorized as:

  • Starting Materials and Reagents: Unreacted starting materials or excess reagents are a primary source of contamination. For instance, syntheses involving Michael addition followed by Dieckmann condensation may contain residual acrylate esters or glycine derivatives.[1]

  • Diastereomers: If the synthesis involves steps that are not perfectly stereocontrolled, you may have the (S)-enantiomer or other diastereomers present. These are often the most challenging impurities to remove.

  • Side-Reaction Products: Incomplete cyclization can leave open-chain precursors in the mixture. Other side reactions can lead to structurally similar byproducts that may co-purify with the desired compound.

  • Solvent-Related Impurities: Residual solvents from the reaction or initial workup can be present.

  • Degradation Products: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially opening to form the corresponding amino acid.

Q2: My immediate goal is for use in a biological assay. Why is it so critical to remove the (S)-enantiomer?

A2: In drug development, enantiomers of a chiral molecule often exhibit vastly different pharmacological activities.[2] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause undesirable side effects. The pyrrolidine ring is a core component of many alkaloids and biologically active molecules.[1] Therefore, using an enantiomerically impure sample can lead to misleading biological data, complicate structure-activity relationship (SAR) studies, and create significant regulatory hurdles down the line. Ensuring high enantiomeric excess (ee%) is fundamental to the integrity of your research.

Section 2: Troubleshooting Guide for Purification Methodologies

This section provides practical, cause-and-effect-driven advice for overcoming common purification hurdles.

Q3: My crude product is a dark, viscous oil with a complex NMR spectrum. What is the best initial purification strategy?

A3: For a complex, oily crude product, a liquid-liquid extraction based on the compound's acidic nature is an excellent first step. This technique separates your carboxylic acid product from neutral and basic impurities.

The underlying principle is to manipulate the solubility of your target compound. In a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid group of (R)-3-(carboxymethyl)-2-pyrrolidinone will be deprotonated to its carboxylate salt, rendering it water-soluble. Neutral organic impurities will remain in the organic phase and can be washed away. Subsequently, acidifying the aqueous layer will re-protonate the carboxylate, making the product insoluble in water and allowing it to be extracted back into a fresh organic solvent.[3] This process is highly effective for initial cleanup and often simplifies the mixture enough to make subsequent crystallization or chromatography feasible.

Q4: I have a semi-pure solid, but I am struggling to achieve high purity by recrystallization. What can I do?

A4: Recrystallization is a powerful technique that relies on differences in solubility between your product and impurities at different temperatures. If it's not working, you need to systematically optimize the parameters:

  • Solvent Screening (The "Why"): The choice of solvent is critical. An ideal solvent will dissolve your compound completely at an elevated temperature but poorly at room or sub-ambient temperatures. If the compound is too soluble, you won't get good recovery. If it's too insoluble, you can't perform the recrystallization. You must screen a range of solvents with varying polarities.

  • Temperature Gradient: Ensure you are using a sufficiently large temperature difference. Dissolve the solid in the minimum amount of boiling solvent and allow it to cool slowly. A rapid crash-cooling often traps impurities.

  • Seeding: If crystallization does not initiate upon cooling, add a single, pure crystal of the desired compound (a "seed crystal"). This provides a nucleation site for crystal growth to begin.

  • Anti-Solvent Addition: If you cannot find a suitable single solvent, a two-solvent system can be effective. Dissolve your compound in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. Gently heat until it is clear again, then allow it to cool slowly.

Q5: My chemical purity is >98% by HPLC, but the enantiomeric excess (ee%) is only 80%. How can I resolve the enantiomers?

A5: Achieving high enantiomeric purity often requires specialized techniques when standard crystallization fails. The two most robust methods are diastereomeric salt crystallization and preparative chiral chromatography.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting your racemic or enantiomerically-enriched carboxylic acid with a single enantiomer of a chiral base (the resolving agent).[4] This reaction forms two diastereomeric salts. Diastereomers have different physical properties, including solubility, which often allows for the selective crystallization of one salt, leaving the other in the mother liquor. After isolating the desired diastereomeric salt, a "salt break" with acid liberates the enantiomerically pure carboxylic acid.[4]

  • Preparative Chiral HPLC: This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate as they pass through the column.[2] Polysaccharide-based phases are common for this purpose. While highly effective, this method can be more expensive and time-consuming for large quantities compared to crystallization.

Q6: How do I remove highly polar impurities that seem to have similar properties to my product?

A6: When impurities have polarity similar to your target compound, standard reversed-phase chromatography (like with a C18 column) can be ineffective. In this situation, consider these alternatives:

  • Normal Phase Chromatography: Using a polar stationary phase like silica gel can provide a different selectivity profile that may separate your compound from the polar impurities.[3]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds.[5] It uses a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[6]

  • Adsorption Chromatography: For removing specific impurities like colored compounds or residual amines, treatment with adsorbents like activated carbon or specific grades of alumina can be very effective.[7]

Section 3: Key Experimental Protocols & Data

To ensure reproducibility, the following section provides detailed, step-by-step protocols for common purification procedures.

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude material in 0.5 mL of various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, water, toluene) at room temperature and upon heating. Identify a solvent that provides poor solubility at room temperature but good solubility when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or another suitable method to assess the effectiveness of the purification.

Protocol 2: Diastereomeric Salt Resolution
  • Select Resolving Agent: Choose a commercially available, enantiomerically pure chiral amine. Common examples for resolving acidic compounds include (R)-(+)-α-methylbenzylamine or a cinchona alkaloid.

  • Salt Formation: Dissolve your enantiomerically impure (R)-3-(carboxymethyl)-2-pyrrolidinone (1.0 equivalent) in a suitable solvent like methanol or ethanol. Add the chiral resolving agent (0.5-1.0 equivalents) to the solution. Stir at room temperature. The diastereomeric salt may precipitate directly or may require slow evaporation or cooling.

  • Isolate the Diastereomeric Salt: Collect the precipitated salt by filtration. The key to this method is that one diastereomer will be less soluble and will crystallize preferentially.

  • Enrichment: The enantiomeric purity of the crystallized salt can be further improved by recrystallizing it.

  • Salt Break: Suspend the purified diastereomeric salt in water and add an organic solvent like ethyl acetate. Acidify the mixture with an acid such as 1M HCl until the pH is ~1-2.

  • Extraction: The chiral amine will move into the acidic aqueous layer as its hydrochloride salt, while your enantiomerically pure product will be in the organic layer. Separate the layers and extract the aqueous layer a few more times with the organic solvent.

  • Final Purification: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically pure product.

Data Table 1: Common Solvents for Crystallization
SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for highly polar compounds.
Methanol5.165Can form hydrogen bonds.
Ethanol4.378Often used in combination with water.
Isopropanol3.982Good general-purpose protic solvent.
Acetonitrile5.882Aprotic polar solvent.
Ethyl Acetate4.477Common ester solvent, good for medium polarity.
Tetrahydrofuran (THF)4.066Can form peroxides; use with caution.[3]
Toluene2.4111Good for less polar compounds; high boiling point.

Section 4: Analytical Methods for Purity Assessment

Purification is incomplete without accurate analysis. This section covers the essential analytical techniques for confirming the purity of your final product.

Q7: How do I reliably determine the chemical purity of my final compound?

A7: A combination of methods provides the most comprehensive assessment of chemical purity.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient is a good starting point. Purity is typically determined by the area percentage of the main peak.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It not only quantifies purity but also provides the mass of impurity peaks, which is invaluable for identifying them.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities if they are present at levels of ~1% or higher and their signals don't overlap with your product's signals.

Q8: What is the industry-standard method for determining enantiomeric excess (ee%)?

A8: The gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[2] This technique uses a chiral stationary phase (CSP) that creates a transient diastereomeric interaction with the enantiomers, leading to different retention times.

Protocol 3: General Method Development for Chiral HPLC
  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are very versatile and a good first choice.[2]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Adjust the ratio to optimize separation. Small amounts of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can significantly improve peak shape for acidic analytes.[2]

    • Reversed Phase: Use mixtures of water/acetonitrile or water/methanol, often with a buffer.

  • Analysis: Prepare a dilute solution of your sample in the mobile phase. Inject a small volume and monitor the chromatogram. A successful separation will show two distinct peaks for the (R) and (S) enantiomers.

  • Quantification: The enantiomeric excess is calculated from the area (A) of the two peaks: ee% = |(A_R - A_S) / (A_R + A_S)| * 100

Section 5: Visualized Workflows

To provide a clear overview, the following diagrams illustrate the logical flow of the purification and analysis process.

G cluster_purification Purification Workflow cluster_analysis Analysis at Each Step Crude Crude Oily Product Extraction Acid-Base Liquid-Liquid Extraction Crude->Extraction SemiPure Semi-Pure Solid Extraction->SemiPure Removes neutral/ basic impurities Crystallization Recrystallization SemiPure->Crystallization HPLC HPLC / LC-MS (Chemical Purity) SemiPure->HPLC In-process control Pure Chemically Pure Product (Check ee%) Crystallization->Pure Removes most chemical impurities ChiralHPLC Chiral HPLC (Enantiomeric Purity) Pure->ChiralHPLC Final QC

Caption: General workflow for purification and analysis.

G Start Is Enantiomeric Excess (ee%) > 99.5%? Method Choose Chiral Purification Method Start->Method No End Final Product (High ee%) Start->End Yes ChemPure Chemically Pure Product (Low ee%) ChemPure->Start Salt Diastereomeric Salt Crystallization Method->Salt Large Scale & Cost-Effective Prep Preparative Chiral HPLC Method->Prep Small Scale or Difficult Separation Salt->End Prep->End

Caption: Decision tree for selecting a chiral purification method.

References

  • Kirilyuk, I. A., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(19), 5989. Available from: [Link]

  • Al-Qalaf, F. A. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1563. Available from: [Link]

  • Hao, W., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(28), 15456–15464. Available from: [Link]

  • Grygorenko, O. O., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1158. Available from: [Link]

  • European Patent Office. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives (EP3015456A1).
  • Gao, Y., et al. (2018). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available from: [Link]

  • Walsh, J. C. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging. Available from: [Link]

  • Austerweil, G., & Delortstachenko, J. (1952). Detection of pyrrolidone carboxylic acid. Biochemical Journal, 52(4), 626–628. Available from: [Link]

  • Wang, X., et al. (2019). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. Available from: [Link]

  • Kennedy, C. R., et al. (2016). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 351(6276), 943-947. Available from: [Link]

  • Nielsen, B., et al. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 11(15), 2358–2369. Available from: [Link]

  • Leeman, K., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 87(21), 14327–14334. Available from: [Link]

  • Singh, S., & Kumar, V. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 11(3), 633. Available from: [Link]

  • Tao, Y., et al. (2013). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Chromatography B, 932, 70-75. Available from: [Link]

  • European Patent Office. (2016). Method for purifying N-methyl-2-pyrrolidone (EP1720833B1). Available from: [Link]

Sources

Optimizing recrystallization solvents for 5-oxopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive technical guide designed to troubleshoot and optimize the recrystallization of 5-oxopyrrolidine derivatives (also known as


-lactams or pyroglutamic acid derivatives). These compounds present unique purification challenges due to their rigid lactam ring, high polarity, and tendency to form oils (Liquid-Liquid Phase Separation) rather than stable crystal lattices.

Module 1: Solvent Selection Matrix

User Query: "Which solvent system should I use for my specific derivative?"

Technical Insight: 5-oxopyrrolidine derivatives possess a dual nature: the polar amide (lactam) core capable of strong hydrogen bonding, and variable side chains (hydrophobic or hydrophilic). Your solvent choice must balance these competing interactions.[1]

The Polarity-Substitution Decision Matrix

Derivative ClassStructural FeaturePrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Mechanism of Action
Free Acids -COOH at C2/C3, Free -NHWater or Methanol Ethanol or Acetone Polarity Shift: High dielectric constant required to break intermolecular H-bonds.[1]
Esters/Amides Protected -COOR, Free -NHEthyl Acetate (EtOAc) Hexanes or Heptane Selective Solvation: EtOAc disrupts lactam dimers; alkane forces lattice packing.[1]
N-Substituted N-Alkyl/Aryl, Protected -COORToluene or IPA Methyl tert-butyl ether (MTBE) Van der Waals Stacking: Toluene promotes

-

stacking for aryl derivatives.[1]
Highly Polar Multiple -OH or -NH groupsDMF or DMSO Water (controlled)Solvophobic Effect: Drastic solubility drop upon water addition (High yield, risk of oiling).[1]

Critical Note: Avoid chlorinated solvents (DCM/Chloroform) for final crystallization if possible; they often form stable solvates with lactams that are difficult to dry.[1]

Module 2: Troubleshooting "Oiling Out"

User Query: "My product separates as a sticky oil instead of crystals. How do I fix this?"

Technical Insight: "Oiling out" is the formation of a second liquid phase (Liquid-Liquid Phase Separation, LLPS) before the solidus line is reached.[2] This is thermodynamically driven by impurities that lower the melting point of your solid below the boiling point of your solvent.[3]

The "Dual-Solvent Displacement" Protocol (SOP-05-OIL)

If your 5-oxopyrrolidine derivative oils out, do not simply cool it further.[1] Follow this rescue workflow:

  • Re-dissolution: Reheat the mixture until the oil redissolves.

  • The "Cloud Point" Titration:

    • Add the Good Solvent dropwise until the solution is clear at boiling.

    • Add the Anti-Solvent dropwise until a faint, persistent turbidity (cloudiness) appears.[4]

    • Crucial Step: Add 1-2 mL of the Good Solvent to clear the turbidity. You are now just above the saturation point.

  • Seeding: Add a seed crystal (if available) or scratch the glass interface at

    
    .
    
  • Insulated Cooling: Wrap the flask in foil/cotton. Rapid cooling promotes oiling; slow cooling promotes nucleation.[1]

Visual Workflow: Rescuing an Oiled Batch

OilingOutRescue Start Problem: Product Oils Out Step1 1. Reheat to Reflux (Dissolve Oil) Start->Step1 Step2 2. Add Good Solvent (Until Clear) Step1->Step2 Step3 3. Add Anti-Solvent (Until Faint Cloudiness) Step2->Step3 Step4 4. Add Good Solvent Back (Just enough to clear cloud) Step3->Step4 Critical Step Step5 5. Seed @ 40°C & Slow Cool Step4->Step5

Caption: Logical workflow for reversing Liquid-Liquid Phase Separation (LLPS) in lactam derivatives.

Module 3: Polymorph & Solvate Control

User Query: "My DSC data shows multiple melting peaks. Is my purity compromised?"

Technical Insight: Not necessarily. 5-oxopyrrolidine derivatives are prone to polymorphism (different packing arrangements) and pseudopolymorphism (solvate formation).[1] The amide group is a rigid hydrogen bond donor/acceptor, leading to multiple stable lattice energies.

Diagnostic & Correction Table

ObservationDiagnosisCorrective Action
DSC: Broad endotherm <

Solvate/Hydrate Switch to non-protic anti-solvent (e.g., replace Water with Hexane).[1] Dry at

under vacuum.
DSC: Sharp peak, then exotherm, then peakMetastable Polymorph The crystal rearranges during heating. Use a higher boiling solvent (e.g., Toluene) to access the thermodynamic (stable) form.
NMR: Extra peaks match solventInclusion Complex The lactam ring has trapped solvent. Recrystallize from a bulky solvent (e.g., IPA) that cannot fit in the lattice voids.

Module 4: Experimental FAQ

Q1: Why is water effective for free acids but terrible for esters? A: The free acid (-COOH) and lactam (-NH-CO-) create a "zwitterionic-like" high polarity character soluble only in water/alcohols.[1] Esters lose the acidic proton, making the molecule significantly more lipophilic. Adding water to an ester derivative often causes immediate oiling because the hydrophobic effect forces the organic molecules together too rapidly.

Q2: I have high purity (>98%) but the color is yellow/brown. How do I remove it? A: Lactams can oxidize to form trace conjugated impurities.[1]

  • Protocol: Dissolve in boiling Ethanol. Add Activated Carbon (5% w/w) .[1] Stir for 15 minutes. Filter hot through a Celite pad.[1] Then proceed with crystallization.[1][3][4][5]

  • Warning: Do not use carbon with non-polar solvents (Hexane/Toluene) as adsorption efficiency drops significantly.[1]

Q3: Can I use ultrasound (Sonocrystallization)? A: Yes. For 5-oxopyrrolidine derivatives that are reluctant to nucleate (supersaturated but clear), a short burst (5-10 seconds) of ultrasound can induce nucleation without the risk of oiling that comes from thermal shock.

References

  • LibreTexts Chemistry. (2022).[1] Troubleshooting Recrystallization: Oiling Out.Link

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization: Mechanisms and Solutions.Link

  • MDPI. (2022).[1] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives.Link

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization: General Rules and Tables.Link

  • PubChem. (2025).[1] 5-Oxopyrrolidine-2-carboxylic acid (Pyroglutamic Acid) Physical Properties.Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, a comparison with related compounds, and comprehensive experimental protocols. Our approach is grounded in established scientific principles to ensure accuracy and reliability in structural elucidation.

Introduction

2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid is a chiral molecule featuring a lactam (a cyclic amide) and a carboxylic acid functional group. Its structural complexity, including a stereocenter, gives rise to a nuanced NMR spectrum. Understanding these spectral features is paramount for confirming its identity, assessing purity, and studying its interactions in various chemical and biological systems. While specific experimental spectra for this exact compound are not widely published, a robust analysis can be constructed by leveraging data from structurally analogous compounds, such as pyroglutamic acid and other 5-oxopyrrolidine derivatives.[1][2]

Predicted ¹H and ¹³C NMR Spectra and Structural Assignment

The following tables present the predicted chemical shifts (δ) for 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid. These predictions are based on the analysis of published data for similar structures and foundational NMR principles.[3][4][5]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-1 (NH)~7.8 - 8.2Broad Singlet-Exchangeable with D₂O, may not be observed. In a non-deuterated protic solvent like DMSO-d₆, this peak would be present.[6]
H-2α, H-2β~3.4 - 3.6Multiplet-Diastereotopic protons of the methylene group adjacent to the nitrogen.
H-3~2.8 - 3.1Multiplet-Methine proton at the stereocenter, coupled to H-2, H-4, and H-6 protons.
H-4α, H-4β~2.3 - 2.5Multiplet-Diastereotopic protons of the methylene group adjacent to the carbonyl.
H-6α, H-6β~2.5 - 2.7Multiplet-Diastereotopic protons of the methylene group in the acetic acid side chain.
H-7 (COOH)~12.0 - 13.0Broad Singlet-Exchangeable with D₂O, may not be observed. Its chemical shift is highly dependent on solvent and concentration.[7]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

Carbon LabelPredicted Chemical Shift (δ, ppm)Notes
C-5 (C=O, lactam)~178 - 182The lactam carbonyl carbon is typically found in this region.
C-7 (C=O, acid)~175 - 179The carboxylic acid carbonyl carbon chemical shift is sensitive to solvent and pH.[8]
C-2 (-CH₂-N)~48 - 52Methylene carbon adjacent to the nitrogen atom.
C-3 (-CH-)~38 - 42Methine carbon at the stereocenter.
C-4 (-CH₂-C=O)~34 - 38Methylene carbon alpha to the lactam carbonyl.
C-6 (-CH₂-COOH)~39 - 43Methylene carbon of the acetic acid side chain.

Comparative Spectral Analysis

To substantiate our predictions, we compare the expected spectral features of our target molecule with experimentally determined data for related compounds.

Comparison with Pyroglutamic Acid

Pyroglutamic acid, or 5-oxoproline, shares the same 5-oxopyrrolidine core.[1] The primary difference is the substituent at the C-3 position (a carboxylic acid directly attached versus an acetic acid group in our target). This difference will primarily influence the chemical shifts of the C-3 and adjacent protons and carbons. The chemical shifts for the pyrrolidone ring protons (H-2 and H-4) and carbons (C-2, C-4, and C-5) in pyroglutamic acid provide a strong baseline for our predictions.[9][10]

Comparison with Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Several studies report the NMR data for various N-substituted and esterified derivatives of 5-oxopyrrolidine-3-carboxylic acid.[3][4][5] For instance, in 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, the protons of the COCH₂ and NCH₂ groups of the pyrrolidone ring resonate at approximately 2.56-2.72 ppm and 3.78-3.95 ppm, respectively, while the methine proton (CH) is observed around 3.34-3.42 ppm.[4] The corresponding carbons appear at approximately 33.71, 50.96, and 36.23 ppm.[4] These values are in close agreement with our predictions for the core structure of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid. The presence of the acetic acid side chain in our molecule is expected to introduce an additional methylene signal in both the ¹H and ¹³C spectra.

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed protocol for the NMR analysis of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid.

Sample Preparation
  • Sample Quantity : For a standard ¹H NMR spectrum, 5-10 mg of the compound is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[11][12]

  • Solvent Selection : Due to the polar nature of the carboxylic acid and amide functional groups, deuterated polar solvents are required. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices. D₂O is advantageous for simplifying the spectrum by exchanging the acidic NH and OH protons, while DMSO-d₆ will allow for their observation.[13] The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.[6][14]

  • Procedure :

    • Weigh the desired amount of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR :

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted based on the sample concentration (typically 8-16 scans).

  • ¹³C NMR :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically several hundred to a few thousand scans).

  • 2D NMR Experiments : To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[15][16]

    • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is invaluable for tracing the connectivity of the protons within the molecule.[17][18]

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[17]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[15]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which can be used to confirm the stereochemistry.[18]

Visualization of Experimental Workflow

The logical flow of the NMR analysis can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Weigh Sample (5-50 mg) Solvent Dissolve in Deuterated Solvent (D₂O or DMSO-d₆) Sample->Solvent Filter Filter into NMR Tube Solvent->Filter OneD 1D NMR (¹H, ¹³C) Filter->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD For detailed assignment Assign Assign Signals TwoD->Assign Structure Structure Verification Assign->Structure

Caption: Workflow for NMR spectral analysis.

Causality Behind Experimental Choices

  • Choice of a High-Field Spectrometer : A higher magnetic field strength increases the chemical shift dispersion, reducing signal overlap and simplifying the interpretation of complex multiplets, which is particularly important for the diastereotopic protons in the pyrrolidone ring.

  • Use of 2D NMR : While 1D NMR provides fundamental information, complex spin systems and overlapping signals can make unambiguous assignment challenging. 2D NMR techniques like COSY, HSQC, and HMBC provide through-bond connectivity information, transforming the analysis from an educated guess to a definitive structural elucidation.[19]

  • Solvent Selection : The choice between D₂O and DMSO-d₆ is a critical decision. D₂O simplifies the spectrum by removing labile proton signals, which can be advantageous for observing the carbon backbone. However, DMSO-d₆ allows for the direct observation of the NH and OH protons, providing more complete structural information, though their broadness can sometimes obscure other signals.[6]

Conclusion

The NMR spectral analysis of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid is a multifaceted process that relies on a combination of predictive methods based on analogous structures and a systematic experimental approach. By employing a suite of 1D and 2D NMR experiments and carefully considering experimental parameters such as solvent choice and sample concentration, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides the necessary framework for researchers to confidently identify and characterize this molecule, ensuring the integrity of their scientific endeavors.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • YouTube. (2020, December 3).
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Chemical Instrumentation Facility. (n.d.).
  • Michigan State University. (n.d.).
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3546-3558.
  • MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • University of Cambridge. (n.d.). How to Prepare Samples for NMR.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ.
  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • Organomation. (n.d.).
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • Semantic Scholar. (n.d.). Solvent effects in N.M.R. spectra of amide solutions.
  • PubMed. (n.d.). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent.
  • ResearchGate. (2025, January 9).
  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.
  • PMC. (2022, November 24).
  • University of North Texas. (n.d.). PREDICTING NMR CHEMICAL SHIFTS.
  • Appendix I: NMR Spectra. (n.d.).
  • ChemicalBook. (n.d.). L-Pyroglutamic acid(98-79-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). D-Pyroglutamic acid(4042-36-8) 1H NMR spectrum.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Wikipedia. (n.d.). Pyroglutamic acid.
  • LOCKSS. (2014, July 24). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY.
  • ChemRxiv. (n.d.).
  • PubMed. (n.d.). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a].
  • ResearchGate. (n.d.). Selected ¹H and ¹³C NMR (red) chemical shifts (ppm) (left)
  • NFDI4Chem Search Service. (2024, February 28). 13C nuclear magnetic resonance spectroscopy (13C NMR).
  • Sigma-Aldrich. (n.d.). 3 13C NMR 100 MHz Acetic Acid-d4.
  • BLDpharm. (n.d.). 1697463-93-6|2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • MDPI. (n.d.).
  • PubChem. (n.d.). 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-oxopyrrolidin-3-yl Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides an in-depth technical comparison of the anticipated mass spectrometry fragmentation patterns of 5-oxopyrrolidin-3-yl acetic acid. Given the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide synthesizes field-proven insights from the well-documented fragmentation of its structural isomer, pyroglutamic acid (5-oxopyrrolidin-2-carboxylic acid), and related lactam structures. We will explore the causal mechanisms behind expected fragmentation pathways under common ionization techniques like Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID).

Introduction to 5-oxopyrrolidin-3-yl Acetic Acid and the Significance of its Fragmentation Analysis

5-oxopyrrolidin-3-yl acetic acid belongs to the family of pyroglutamic acid derivatives. Pyroglutamic acid, a cyclic lactam, is a derivative of the amino acid glutamic acid.[1][2] These structures are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. Understanding the fragmentation pattern is crucial for:

  • Structure Elucidation: Confirming the identity of synthesized compounds and identifying unknown metabolites or impurities.

  • Metabolic Studies: Tracking the biotransformation of drug candidates containing this scaffold.

  • Quantitative Analysis: Developing robust and specific multiple reaction monitoring (MRM) methods for pharmacokinetic and pharmacodynamic studies.

A critical consideration in the analysis of pyroglutamic acid and its derivatives is the potential for in-source cyclization of glutamic acid or glutamine precursors during ESI-MS analysis.[3] Chromatographic separation is therefore essential to distinguish between the native molecule and analytical artifacts.

Predicted Fragmentation Pathways under ESI-MS/MS

Electrospray ionization is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode.[4] Subsequent fragmentation of these even-electron ions is induced by collision with an inert gas in a process known as Collision-Induced Dissociation (CID).[5]

Positive Ion Mode Fragmentation ([M+H]⁺)

The fragmentation of lactams under ESI-MS is often initiated from the N-protonated tautomer.[6][7] For 5-oxopyrrolidin-3-yl acetic acid (Molecular Weight: 159.14 g/mol ), the protonated molecule would have an m/z of 160.15.

Primary Fragmentation Pathways:

  • Loss of Water (-18 Da): A common fragmentation pathway for molecules containing a carboxylic acid group is the loss of water. This would result in a fragment ion at m/z 142.14.

  • Loss of the Acetic Acid Side Chain (-59 Da): Cleavage of the bond between the pyrrolidinone ring and the acetic acid side chain would lead to the loss of a neutral acetic acid molecule, generating a fragment at m/z 101.10.

  • Decarboxylation (-44 Da): The loss of carbon dioxide from the carboxylic acid group is another characteristic fragmentation, which would produce a fragment ion at m/z 116.11.

Secondary Fragmentation:

Further fragmentation of the primary ions can provide additional structural information. For instance, the ion at m/z 142.14 (after water loss) could undergo further fragmentation of the lactam ring.

Workflow for Positive Ion ESI-MS/MS Analysis

G M 5-oxopyrrolidin-3-yl acetic acid (MW: 159.14) MH [M+H]⁺ (m/z 160.15) M->MH ESI F1 [M+H - H₂O]⁺ (m/z 142.14) MH->F1 CID (-18 Da) F2 [M+H - CH₂COOH]⁺ (m/z 101.10) MH->F2 CID (-59 Da) F3 [M+H - CO₂]⁺ (m/z 116.11) MH->F3 CID (-44 Da) G M 5-oxopyrrolidin-3-yl acetic acid (MW: 159.14) MH [M-H]⁻ (m/z 158.13) M->MH ESI F1 [M-H - CO₂]⁻ (m/z 114.09) MH->F1 CID (-44 Da) F2 [M-H - CH₂COOH•]⁻ (m/z 99.04) MH->F2 CID (-59 Da)

Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.

Comparison with Pyroglutamic Acid (5-oxopyrrolidin-2-carboxylic acid)

The fragmentation of pyroglutamic acid is well-characterized. In positive ion mode, the protonated molecule ([M+H]⁺ at m/z 130.05) readily loses water (-18 Da) to form an ion at m/z 112.04 and also undergoes decarboxylation (-44 Da) to yield a fragment at m/z 86.05.

The key difference in the fragmentation of 5-oxopyrrolidin-3-yl acetic acid is the presence of the acetic acid side chain at the 3-position. This introduces additional fragmentation pathways, namely the loss of the entire acetic acid side chain. The position of the substituent also influences the stability of the resulting fragment ions, which can affect their relative abundances in the mass spectrum.

Feature5-oxopyrrolidin-3-yl acetic acid (Predicted)Pyroglutamic Acid (Observed)
Molecular Weight 159.14 g/mol 129.11 g/mol
[M+H]⁺ (m/z) 160.15130.05
[M-H]⁻ (m/z) 158.13128.04
Key Positive Fragments Loss of H₂O, CO₂, CH₂COOHLoss of H₂O, CO₂
Key Negative Fragments Loss of CO₂Loss of CO₂

Experimental Protocols

To obtain high-quality mass spectra for 5-oxopyrrolidin-3-yl acetic acid, the following experimental setup is recommended:

Sample Preparation and Liquid Chromatography
  • Standard Preparation: Prepare a stock solution of 5-oxopyrrolidin-3-yl acetic acid in a suitable solvent such as methanol or water at a concentration of 1 mg/mL. Perform serial dilutions to working concentrations (e.g., 1-10 µg/mL).

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating this polar analyte.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative ion modes.

  • Full Scan (MS1): Acquire full scan spectra over a mass range of m/z 50-250 to identify the precursor ions ([M+H]⁺ and [M-H]⁻).

  • Tandem Mass Spectrometry (MS/MS):

    • Select the precursor ions corresponding to [M+H]⁺ and [M-H]⁻ for fragmentation.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions and determine the optimal energy for specific transitions.

Conclusion

While direct experimental data for 5-oxopyrrolidin-3-yl acetic acid is not widely available, a thorough understanding of the fragmentation principles of related pyroglutamic acid derivatives and carboxylic acids allows for a predictive and comparative analysis. The key fragmentation pathways are expected to involve losses of water, carbon dioxide, and the acetic acid side chain. This guide provides a robust framework for researchers to approach the mass spectrometric analysis of this compound, enabling its confident identification and characterization in complex matrices. The provided experimental protocols offer a starting point for developing validated analytical methods for this and similar molecules.

References

  • Cooks, R. G., & Wong, P. S. H. (1998). The Role of the Proton in the Collision-Induced Dissociation of Peptides. Accounts of Chemical Research, 31(7), 379-386.
  • D'Aniello, A., D'Onofrio, G., Pischetola, M., & D'Aniello, A. (1993). In-source decay of glutamine and N-terminal glutaminyl peptides to pyroglutamic acid during electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 28(5), 627-630.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Harrison, A. G. (2009). The gas-phase chemistry of protonated molecules. Mass Spectrometry Reviews, 28(4), 579-605.
  • METLIN Metabolite and Tandem MS Database. (n.d.). Scripps Center for Metabolomics. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Stewart, K. D., & Williams, D. H. (1995). The role of the N-terminus in the fragmentation of protonated peptides. Journal of the American Society for Mass Spectrometry, 6(1), 1-8.
  • Wikipedia contributors. (2023, December 19). Pyroglutamic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]

Sources

Safety Operating Guide

2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Process Chemists, and EHS Officers

Chemical Identity & Hazard Profile

Before initiating disposal, you must understand the physiochemical nature of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid (CAS: 128293-17-0). This compound is a chiral pyrrolidone derivative featuring a carboxylic acid side chain. Its dual functionality—a lactam ring and a free carboxylic acid—dictates its waste compatibility.

  • Chemical Class: Organic Acid / Lactam.

  • Acidity: The carboxylic acid moiety (

    
    ) makes aqueous solutions acidic.
    
  • Reactivity:

    • Incompatible with Strong Oxidizers: The lactam ring is susceptible to oxidation.

    • Incompatible with Strong Bases: Reaction with hydroxides/carbonates will be exothermic, forming the carboxylate salt.

  • GHS Hazard Classification (Precautionary):

    • H318/H319: Causes serious eye damage/irritation (Acidic nature).

    • H315: Causes skin irritation.[1]

Senior Scientist Insight: Do not treat this merely as "generic organic waste." Its acidity can destabilize other waste streams if not segregated. Specifically, avoid commingling with cyanide or sulfide-bearing wastes, as the acidic proton can liberate toxic HCN or


 gas.

Regulatory Classification (RCRA & EHS)

In the United States, this compound is not a P-listed or U-listed acute hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is regulated based on characteristics :

  • Corrosivity (D002): If disposed of as an aqueous solution with pH

    
     2, it constitutes a D002 hazardous waste.[2]
    
  • Toxicity: While specific LD50 data may be sparse, pharmaceutical intermediates are treated as "presumed bioactive" until proven otherwise.

Compliance Directive: All waste containing >1% of this compound must be routed for High-Temperature Incineration . Do not discharge into sanitary sewers.

Operational Disposal Procedures

Scenario A: Solid Waste (Excess Substance)

Applicability: Expired pure substance, spill cleanup debris, contaminated PPE.[3]

  • Segregation: Collect in a dedicated solid waste container compatible with organic acids (e.g., HDPE or amber glass).

  • Labeling: Mark the container with the full chemical name and the hazard warning "Organic Acid - Solid."

  • Inerting: If the powder is fine/dusty, dampen slightly with an inert high-flashpoint solvent (e.g., mineral oil) to prevent dust aerosolization during handling, provided this aligns with your incinerator's acceptance criteria.

  • Disposal Path: Seal and manifest for Thermal Destruction (Incineration) .

Scenario B: Aqueous/Solvent Solutions (Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent.

Protocol:

  • pH Check: Measure the pH of the waste stream.

  • Segregation:

    • If Organic Solvent based: Dispose in "Organic Solvents" carboy.

    • If Aqueous: Dispose in "Aqueous Acidic Waste" carboy.

  • Neutralization (Optional but Recommended):

    • Why: To prevent corrosion of waste drums during storage.

    • How: Slowly add 1M Sodium Bicarbonate (

      
      ) to the waste while stirring until pH reaches 6–8.
      
    • Caution: This will generate

      
       gas. Do not cap the container until gas evolution has completely ceased. 
      
  • Final Container: High-Density Polyethylene (HDPE) carboy.

Summary of Waste Streams
Waste TypeContainer MaterialLabeling RequirementDisposal Method
Pure Solid HDPE Wide-Mouth JarHazardous Waste: Toxic/IrritantIncineration
Aqueous Solution HDPE CarboyHazardous Waste: Aqueous AcidWastewater Treatment (Off-site) or Incineration
Contaminated Sharps Rigid Puncture-ProofBiohazard/SharpsIncineration
Empty Containers Glass/Plastic"Triple Rinsed" (Defaced Label)Glass Recycle or Trash (if rinsed)

Spill Management (Emergency Response)

Immediate Action:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Wear a N95 dust mask if powder is airborne.

Cleanup Protocol:

  • Dry Spill:

    • Do NOT use water initially (this spreads the acid).

    • Cover with a dry absorbent pads or scoop carefully into a waste jar.

  • Wet Spill:

    • Cover with a neutralizing absorbent (e.g., sodium carbonate or commercial acid spill kit).

    • Wait for bubbling to cease.

    • Scoop sludge into a waste container labeled "Spill Debris - Contains Organic Acid."

  • Decontamination: Wipe the surface with 1M NaOH (dilute base) followed by water.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid.

DisposalWorkflow Start Waste Generation: 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid ContainerSolid Containerize in HDPE Label: 'Solid Organic Acid' Solid->ContainerSolid Incinerate Off-Site Incineration ContainerSolid->Incinerate SolventCheck Is Main Solvent Water? Liquid->SolventCheck OrganicSolvent Organic Solvent Stream (e.g., MeOH, DCM) SolventCheck->OrganicSolvent No Aqueous Aqueous Stream SolventCheck->Aqueous Yes SegregateSolvent Segregate: Halogenated/Non-Halogenated OrganicSolvent->SegregateSolvent pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize with NaHCO3 (Target pH 6-8) pHCheck->Neutralize pH < 4 SegregateAcid Segregate: Aqueous Acid Waste pHCheck->SegregateAcid pH > 4 Neutralize->SegregateAcid SegregateAcid->Incinerate SegregateSolvent->Incinerate

Caption: Operational workflow for the segregation and disposal of 2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid, prioritizing pH management and thermal destruction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: 2-(5-oxopyrrolidin-3-yl)acetic acid. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.